2-Chloro-4'-fluorobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141026. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODIKYQYCCFWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061983 | |
| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |
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Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806-23-1 | |
| Record name | (2-Chlorophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4'-fluorobenzophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1806-23-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4'-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4'-FLUOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5N5MA34F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone (CAS: 1806-23-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4'-fluorobenzophenone, a key chemical intermediate with significant applications in pharmaceutical synthesis and material science. This document details its physicochemical properties, synthesis, and analytical methodologies, presenting a valuable resource for professionals in organic synthesis and drug discovery.
Core Properties and Identification
This compound, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its unique molecular structure, featuring both a chlorine and a fluorine atom on the benzophenone framework, imparts desirable reactivity and stability for its role as a building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical and General Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈ClFO | [2][3][4] |
| Molecular Weight | 234.65 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 60-63 °C | [3] |
| Boiling Point | 337.3 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.277 - 1.3 g/cm³ | [2][3] |
| Vapor Pressure | 0.000106 mmHg at 25°C | [2] |
| Flash Point | 157.8 ± 22.3 °C | [3] |
| Purity | Typically ≥98.0% | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1806-23-1 |
| EINECS Number | 217-300-4 |
| PubChem CID | 74547 |
| Synonyms | (2-chlorophenyl)(4-fluorophenyl)methanone, o-chlorophenyl p-fluorophenyl ketone |
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation reaction. This well-established method involves the reaction of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Fluorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension in an ice bath to 0 °C. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. After the addition is complete, add fluorobenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield a crystalline solid of high purity.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyl, C-Cl, C-F). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Gas Chromatography (GC) | Purity assessment and separation from impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
While specific spectra for this compound are not provided here, spectral data is available in various chemical databases. The expected ¹H NMR spectrum would show complex multiplets in the aromatic region. The IR spectrum would exhibit a characteristic strong absorption for the carbonyl (C=O) group.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in:
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents.[1] Its halogenated structure allows for further functionalization to create complex drug molecules.
-
Material Science: Due to its ability to absorb UV radiation, it is used in the formulation of UV stabilizers for plastics and coatings, protecting them from degradation by sunlight.[1]
-
Agrochemicals: It is an intermediate in the production of certain agrochemicals, such as the fungicide Nuarimol.[3]
Safety and Handling
This compound is suspected of causing genetic defects (H341) and should be handled with appropriate safety precautions.[5]
Precautionary Statements:
-
Obtain special instructions before use.[2]
-
Do not handle until all safety precautions have been read and understood.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
If exposed or concerned, get medical advice/attention.[2]
-
Store locked up.[2]
-
Dispose of contents/container to an approved waste disposal plant.[5]
For detailed safety information, refer to the Safety Data Sheet (SDS).
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
A Technical Guide to the Synthesis and Structure of (2-chlorophenyl)(4-fluorophenyl)methanone
Abstract
(2-chlorophenyl)(4-fluorophenyl)methanone, a halogenated diarylketone, is a pivotal chemical intermediate in the synthesis of high-value commercial products, particularly in the agrochemical and pharmaceutical sectors. Its structural attributes, stemming from the distinct electronic properties of the chloro- and fluoro-substituents, make it a versatile building block. This technical guide provides an in-depth review of the primary synthesis methodology for (2-chlorophenyl)(4-fluorophenyl)methanone, detailed experimental protocols, and a comprehensive analysis of its structural and physicochemical properties. The content is tailored for researchers, chemists, and professionals engaged in chemical synthesis and drug development.
Introduction
(2-chlorophenyl)(4-fluorophenyl)methanone (CAS No: 1806-23-1) is a specialized organic compound with the molecular formula C₁₃H₈ClFO.[1][2] It is also known by synonyms such as 2-Chloro-4'-fluorobenzophenone and o-chlorophenyl p-fluorophenyl ketone.[1] The molecule's significance is primarily derived from its role as a key precursor in the manufacturing of Nuarimol, a systemic fungicide used to protect crops.[1] Furthermore, its derivatives are integral to the synthesis of modern pharmaceuticals, including SGLT2 inhibitors like Empagliflozin.[3][4]
The synthesis of this diarylketone is most commonly achieved via the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1][5] This guide will focus on this primary synthetic route, offering a detailed experimental protocol and workflow. Additionally, it will summarize the key physicochemical and spectroscopic properties of the compound, providing a foundational understanding for its application in further chemical transformations.
Physicochemical and Structural Properties
(2-chlorophenyl)(4-fluorophenyl)methanone is a white crystalline solid at ambient temperature, a physical characteristic that facilitates its handling and storage in industrial processes.[1] Its relatively low volatility is indicated by a high boiling point and low vapor pressure.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of (2-chlorophenyl)(4-fluorophenyl)methanone
| Property | Value | Reference(s) |
| CAS Number | 1806-23-1 | [1][2] |
| Molecular Formula | C₁₃H₈ClFO | [1][2] |
| Molecular Weight | 234.65 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 337.3 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 157.8 ± 22.3 °C | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C | [1] |
Synthesis Methodology: Friedel-Crafts Acylation
The most prevalent and industrially viable method for synthesizing (2-chlorophenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acyl chloride, 2-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5]
The mechanism begins with the formation of a complex between the Lewis acid (AlCl₃) and the chlorine atom of the 2-chlorobenzoyl chloride.[5] This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. This potent electrophile then attacks the electron-rich fluorobenzene ring to form the final aryl ketone product.[5]
Caption: Friedel-Crafts acylation pathway for (2-chlorophenyl)(4-fluorophenyl)methanone synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.[1][6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment:
-
Fluorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Reagent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C with an ice bath.
-
Substrate Addition: Following the addition of the acyl chloride, add fluorobenzene (1.0 to 1.2 equivalents), also dropwise, while keeping the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complexes.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the pure (2-chlorophenyl)(4-fluorophenyl)methanone as a white crystalline solid.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Structural Characterization and Analysis
Table 2: Predicted Spectroscopic Data for (2-chlorophenyl)(4-fluorophenyl)methanone
| Technique | Expected Features |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.1-7.9 ppm). The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or more complex multiplets due to F-H coupling). The protons on the 2-chlorophenyl ring will exhibit a more complex splitting pattern due to their asymmetry. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 194-196 ppm. Multiple signals in the aromatic region (approx. 125-140 ppm). The carbon attached to fluorine will show a large C-F coupling constant. |
| FT-IR (cm⁻¹) | Strong, characteristic C=O (ketone) stretching vibration around 1660-1690 cm⁻¹. C-Cl stretching vibration around 750 cm⁻¹. C-F stretching vibration around 1220-1260 cm⁻¹. Aromatic C=C and C-H stretching vibrations. |
| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z 234, with a characteristic M+2 peak at m/z 236 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope.[7][8] Key fragmentation patterns would likely involve the loss of Cl, F, and the formation of acylium ions (e.g., C₇H₄Cl⁺ at m/z 139 and C₇H₄F⁺ at m/z 123). |
Conclusion
(2-chlorophenyl)(4-fluorophenyl)methanone is a compound of significant industrial interest, underscored by its role in producing essential agrochemical and pharmaceutical products. Its synthesis is reliably achieved through Friedel-Crafts acylation, a scalable and efficient process. This guide has provided a comprehensive overview of this synthetic method, including a detailed experimental protocol and workflow, alongside a summary of the compound's key physical and structural characteristics. The data and methodologies presented herein serve as a valuable technical resource for professionals in the field of organic synthesis and chemical development.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 4. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]
- 8. web.uvic.ca [web.uvic.ca]
2-Chloro-4'-fluorobenzophenone molecular weight and formula
An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document details its chemical properties, and outlines experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.
Core Properties of this compound
This compound, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its molecular structure, featuring a chlorophenyl group and a fluorophenyl group linked by a carbonyl bridge, makes it a versatile building block in the synthesis of more complex molecules.
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.65 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 62°C (lit.) |
| Boiling Point | 211°C (lit.) |
| Density | 1.277 g/cm³ |
| Vapor Pressure | 0.000106 mmHg at 25°C |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1].
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Fluorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂) (or another inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. Following this, add fluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Analytical Characterization
Accurate characterization of the synthesized this compound is crucial to ensure its identity and purity. The following are standard analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure of the compound.
-
¹H NMR: Provides information about the number and environment of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically used. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignment[2][3].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Inject the sample onto a suitable capillary column (e.g., a nonpolar column). A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure separation from any impurities.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the crystalline this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].
-
Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet[4].
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Logical Relationships in Compound Characterization
The following diagram illustrates the relationship between the compound and the analytical techniques used for its characterization.
Caption: Logical workflow for the characterization of this compound.
References
Spectroscopic data of 2-Chloro-4'-fluorobenzophenone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4'-fluorobenzophenone
This guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data
The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The aromatic region of the spectrum is expected to show complex multiplets due to the coupling of protons on the two benzene rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic Protons |
| ~7.3-7.6 | m | 4H | Aromatic Protons |
| ~7.1-7.2 | m | 2H | Aromatic Protons |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically proton-decoupled to simplify it to single lines for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound[2]
| Chemical Shift (δ) ppm | Assignment |
| ~194-196 | C=O (Ketone) |
| ~165 (d, ¹JCF ≈ 252 Hz) | C-F |
| ~138 | Quaternary Carbon |
| ~133 | Quaternary Carbon |
| ~132 (d, ³JCF ≈ 9 Hz) | Aromatic CH |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Quaternary Carbon |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH |
Note: The assignments are tentative. The 'd' indicates a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Table 3: IR Spectroscopic Data for this compound[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~1660 | Strong | C=O (Ketone) Stretch |
| ~1600, 1480, 1450 | Medium | Aromatic C=C Bending |
| ~1280 | Strong | C-F Stretch |
| ~850 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] This information is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Identity | Relative Intensity |
| 234 | [M]⁺ | High |
| 236 | [M+2]⁺ | Moderate (approx. 1/3 of M⁺) |
| 199 | [M-Cl]⁺ | Variable |
| 123 | [C₇H₄FO]⁺ | High |
| 111 | [C₆H₄Cl]⁺ | High |
Note: The molecular ion peak [M]⁺ is observed at m/z 234, corresponding to the molecular weight of the compound (234.66 g/mol ).[6] The presence of a significant [M+2]⁺ peak is characteristic of a compound containing one chlorine atom.
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).[7]
-
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard one-pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon.[8]
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of solid this compound is dissolved in a volatile solvent like methylene chloride.[9] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
-
Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The salt plate with the sample film is placed in the sample holder. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[10]
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11] This solution is then further diluted.
-
Instrumentation and Data Acquisition: The analysis is typically performed using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.[12]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. amherst.edu [amherst.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-4'-fluorobenzophenone (CAS No: 1806-23-1), a chemical intermediate often utilized in pharmaceutical synthesis and other research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category |
| Germ cell mutagenicity | Category 2 |
Source: ECHA C&L Inventory[1]
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H341 | Suspected of causing genetic defects.[1] |
| Precautionary | P201 | Obtain special instructions before use.[2] |
| Precautionary | P202 | Do not handle until all safety precautions have been read and understood.[2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention.[2] |
| Precautionary | P405 | Store locked up.[2][3] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological and Physical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H8ClFO[1][2] |
| Molecular Weight | 234.65 g/mol [1][2] |
| Physical State | White crystal[2] |
| Melting Point | 62°C (lit.)[2] |
| Boiling Point | 211°C (lit.)[2] |
| Density | 1.277 g/cm³[2] |
| Vapor Pressure | 0.000106 mmHg at 25°C[2] |
Note: Acute toxicity data (LD50/LC50) is not available in the consulted resources.[2]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and ensure chemical stability.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2][5] A lab coat must be worn and fully buttoned.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust or vapors.[2][3] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[5]
Storage
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3][7] Seek medical attention if irritation occurs.[4] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][6]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[2][3] Ensure adequate ventilation.[2][3] Avoid breathing dust and contact with the substance.[2][3] Wear appropriate personal protective equipment.[2][3]
-
Environmental Precautions: Prevent the product from entering drains.[3][8]
-
Containment and Cleanup: Sweep up the spilled material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][4][6]
Visual Workflow Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical workflow for responding to an accidental spill.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods. Do not allow the product to enter the environment.[9]
Disclaimer
This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. The user assumes all responsibility for compliance with applicable laws and regulations.
References
- 1. This compound | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-(4-chlorophenyl)-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C13H8ClFO, identified as 3-(4-chlorophenyl)-5-fluoro-1H-indole . Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related fluorinated indole derivatives to project its likely physicochemical properties, biological activities, and potential mechanisms of action.
Physicochemical Properties
While experimental data for 3-(4-chlorophenyl)-5-fluoro-1H-indole is not extensively documented, its properties can be estimated based on its structural components. A summary of these predicted properties is presented in Table 1.
| Property | Predicted Value |
| Molecular Weight | 245.68 g/mol |
| Molecular Formula | C14H9ClFN |
| IUPAC Name | 3-(4-chlorophenyl)-5-fluoro-1H-indole |
| CAS Number | Not available |
| LogP | ~4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Topological Polar Surface Area | 15.79 Ų |
Table 1: Predicted Physicochemical Properties of 3-(4-chlorophenyl)-5-fluoro-1H-indole. These values are computationally predicted based on the chemical structure.
Potential Biological Activities and Quantitative Data
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. Although specific IC50 values for 3-(4-chlorophenyl)-5-fluoro-1H-indole are not available in the reviewed literature, data from structurally similar compounds suggest its potential therapeutic efficacy.
Anticancer Activity:
Numerous indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain pyrazolinyl-indole derivatives have shown significant activity. One such compound, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone, exhibited broad-spectrum anticancer activity across nine different cancer cell line panels[1]. Another study on 5-chloro-indole-2-carboxamide derivatives identified compounds with EC50 values for cell growth inhibition in the micromolar range against HCT116 colon cancer cells[2]. These findings suggest that 3-(4-chlorophenyl)-5-fluoro-1H-indole could also possess antiproliferative properties.
Anti-inflammatory Activity:
The indole nucleus is a common scaffold in molecules with anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. While direct evidence for 3-(4-chlorophenyl)-5-fluoro-1H-indole is lacking, related indole derivatives have been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophages, a common assay for anti-inflammatory potential[2][3]. For example, a derivative of ursolic acid incorporating an indole moiety demonstrated a significant reduction in NO with an IC50 value of 2.2 µM[4].
| Compound Class | Biological Activity | Cell Line/Target | IC50/EC50 (µM) |
| Pyrazolinyl-Indole Derivative[1] | Anticancer | Various | Not specified |
| 5-Chloro-Indole-2-Carboxamide[2] | Anticancer | HCT116 | 7.1 ± 0.6 |
| Indole-modified Ursolic Acid[4] | Anti-inflammatory (NO inhibition) | RAW 264.7 | 2.2 ± 0.4 |
Table 2: Biological Activities of Structurally Related Indole Derivatives. This table provides a comparative reference for the potential activity of 3-(4-chlorophenyl)-5-fluoro-1H-indole.
Experimental Protocols
Generalized Synthesis via Fischer Indole Synthesis:
A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis. The following is a generalized protocol that could be adapted for the synthesis of 3-(4-chlorophenyl)-5-fluoro-1H-indole.
Step 1: Formation of the Phenylhydrazone.
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate, to neutralize the hydrochloride.
-
To this solution, add 4-chloroacetophenone (1 equivalent).
-
Heat the mixture to reflux for 2-4 hours to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude phenylhydrazone product by filtration or extraction.
Step 2: Indolization.
-
Treat the crude phenylhydrazone with a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a mixture of sulfuric acid in ethanol.
-
Heat the mixture, typically to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.
-
The reaction involves a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-chlorophenyl)-5-fluoro-1H-indole.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of 3-(4-chlorophenyl)-5-fluoro-1H-indole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluorobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Chloro-4'-fluorobenzophenone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on delivering detailed experimental protocols and a logical workflow to enable researchers to generate this critical data in-house. A thorough understanding of solubility is paramount for applications in drug development, chemical synthesis, and formulation science.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of solubility experiments and for the interpretation of their results.
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.65 g/mol |
| CAS Number | 1806-23-1 |
| Appearance | White crystalline solid |
| Melting Point | 62 °C (lit.) |
| Boiling Point | 211 °C (lit.) |
| Density | 1.277 g/cm³ |
Solubility Data
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Logical workflow for solubility determination.
Signaling Pathways and Experimental Workflows
The determination of solubility does not directly involve biological signaling pathways. The experimental workflow is a linear process as depicted in the diagram above. The logical relationships between the steps are sequential, ensuring a robust and reproducible determination of the solubility of this compound. The critical aspects of this workflow are maintaining a constant temperature, ensuring the system reaches equilibrium, and accurately measuring the concentration of the dissolved solute.
An In-depth Technical Guide to the Discovery and History of Halogenated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenones, a class of aromatic ketones, represent a cornerstone scaffold in medicinal chemistry and materials science. Their inherent physicochemical properties, coupled with the versatility of their diaryl ketone structure, have led to a broad spectrum of applications, from photoinitiators and fragrance enhancers to crucial pharmacophores in drug discovery.[1][2] The introduction of halogen substituents onto the benzophenone core has proven to be a pivotal strategy in modulating the biological activity and pharmacokinetic profiles of these compounds. This strategic halogenation can influence molecular lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[3]
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated benzophenones. It is designed to serve as a detailed resource for researchers and professionals in drug development, offering insights into the evolution of this important class of compounds, their synthesis, and their impact on various signaling pathways.
Discovery and History
The journey of halogenated benzophenones is intrinsically linked to the development of synthetic organic chemistry, particularly the advent of the Friedel-Crafts reaction in 1877.[4] This reaction provided a reliable method for the acylation of aromatic compounds, paving the way for the synthesis of a vast array of substituted benzophenones.
Early Developments:
The initial synthesis of benzophenone itself can be achieved through several methods, including the reaction of benzene with carbon tetrachloride followed by hydrolysis, or the Friedel-Crafts acylation of benzene with benzoyl chloride.[5] The exploration of halogenated derivatives likely began as chemists started to investigate the scope of the Friedel-Crafts reaction with halogenated aromatic starting materials. The use of chlorobenzene in these reactions, for instance, would lead to the formation of chlorinated benzophenones.
Emergence in Medicinal Chemistry:
The deliberate synthesis and investigation of halogenated benzophenones for medicinal purposes gained momentum in the mid-20th century, aligning with the broader trend of exploring the effects of halogenation on drug activity. The journey of developing fluorine-containing drugs, for example, saw a significant milestone in 1954 with the discovery that fluorination could enhance the therapeutic index of corticosteroids.[3] This spurred interest in the systematic incorporation of halogens into various pharmacologically active scaffolds, including benzophenones.
Naturally occurring halogenated benzophenones, though less common than their non-halogenated counterparts, have also been discovered. For instance, the biosynthesis of the antifungal agent griseofulvin involves a halogenated benzophenone intermediate, griseophenone B, highlighting nature's use of this structural motif.[6] More recently, new halogenated benzophenone derivatives, pestalones B–H, have been isolated from fungi and shown to possess anti-proliferative properties.[7]
The recognition of benzophenone derivatives as pharmacologically active agents has grown over time.[8] Their utility as intermediates in the synthesis of major drug classes, such as the benzodiazepines, further solidified their importance. For example, 2-amino-5-chloro-2'-chlorobenzophenone is a key precursor in the synthesis of the anxiolytic drug lorazepam.[9]
In recent decades, research has focused on the diverse biological activities of halogenated benzophenones themselves, including their anti-inflammatory, anticancer, and neuroprotective effects.[4][10][11] This has led to the synthesis and evaluation of numerous derivatives with varying halogenation patterns to optimize their therapeutic potential.
Synthesis of Halogenated Benzophenones
The primary method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
General Workflow for Friedel-Crafts Acylation
The following diagram illustrates the general workflow for the synthesis of a halogenated benzophenone via Friedel-Crafts acylation.
Experimental Protocols
Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation[12][13]
This protocol describes the acylation of chlorobenzene with 4-chlorobenzoyl chloride.
Materials:
-
Chlorobenzene
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether (or another inert solvent like dichloromethane)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in petroleum ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in petroleum ether to the stirred suspension.
-
To this mixture, add chlorobenzene dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4,4'-dichlorobenzophenone.
Synthesis of 2-Chlorobenzophenone[14]
This protocol details the synthesis of 2-chlorobenzophenone.
Materials:
-
Benzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (solvent)
-
Hydrochloric acid (0.5 M)
Procedure:
-
Add 2-chlorobenzoyl chloride and anhydrous aluminum chloride to dichloromethane in a reaction flask under a nitrogen atmosphere.
-
Cool the mixture to between -20°C and -15°C.
-
Slowly drip in benzene, ensuring the reaction temperature is maintained in the specified range.
-
After the addition is complete, continue stirring for 2-2.5 hours.
-
Process the reaction mixture by adding 0.5 M hydrochloric acid.
-
Filter and crystallize the resulting solid to obtain 2-chlorobenzophenone.
Quantitative Data
The physicochemical properties and biological activities of halogenated benzophenones are crucial for understanding their structure-activity relationships.
Physicochemical Properties
The table below summarizes key physicochemical properties for a selection of halogenated benzophenones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP |
| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 46-49 | 3.1 (approx.) |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 75-77 | 3.85 |
| 4-Bromobenzophenone | C₁₃H₈BrO | 261.11 | 79-84 | 4.09 |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 64-66 | 4.5 (approx.) |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144-146 | 4.86 |
| 2-Amino-2',5-dichlorobenzophenone | C₁₃H₉Cl₂NO | 266.12 | 87-89 | 4.4 |
Data compiled from various sources.[9][12][13][14][15] logP values can vary based on the calculation method.
Biological Activity Data
The following table presents a selection of reported IC₅₀ values for halogenated benzophenones and related derivatives, highlighting their anti-inflammatory and anticancer activities.
| Compound/Derivative | Target/Cell Line | Biological Activity | IC₅₀ (µM) |
| para-Fluoro-containing benzophenone derivative | IL-6 | Anti-inflammatory | 0.19 |
| Fluorinated benzophenone derivative (62) | BACE-1 | Anti-Alzheimer's | 2.32 |
| Benzophenone derivative with para-fluoro group (46) | DLA cells | Anticancer | - (Significant activity reported) |
| Benzophenone derivative with para-chloro group (47) | DLA cells | Anticancer | - (Significant activity reported) |
| Benzophenone derivative (1) | HL-60 | Anticancer | 0.48 |
| Benzophenone derivative (1) | A-549 | Anticancer | 0.82 |
| Benzophenone derivative (1) | SMMC-7721 | Anticancer | 0.26 |
| Benzophenone derivative (1) | SW480 | Anticancer | 0.99 |
| Polyprenylated benzophenone (2) | HeLa | Anticancer | 10.18 |
| Polyprenylated benzophenone (2) | MCF-7 | Anticancer | 10.73 |
| Polyprenylated benzophenone (2) | B16 | Anticancer | 12.39 |
Data compiled from various sources.[4][11][16][17] Note: The specific structures of some derivatives are detailed in the cited literature.
Signaling Pathways and Mechanism of Action
Halogenated benzophenones exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Inhibition of Pro-inflammatory Pathways
Many halogenated benzophenones exhibit anti-inflammatory properties by inhibiting key signaling cascades such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.
p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica [mdpi.com]
Technical Guide: GHS Hazard Classification of 2-Chloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for 2-Chloro-4'-fluorobenzophenone (CAS No. 1806-23-1). Due to the limited availability of direct experimental data for this specific compound, its classification as "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2) is primarily based on read-across from structurally similar compounds and computational toxicology assessments (QSAR). This document outlines the available data, the principles of the read-across approach, and the standard experimental protocols for relevant genotoxicity assays.
GHS Hazard Classification
This compound is classified under the GHS framework as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Germ cell mutagenicity | 2 | Warning | H341: Suspected of causing genetic defects[1][2] |
Precautionary Statements:
| Code | Precautionary Statement |
| P201 | Obtain special instructions before use.[1] |
| P202 | Do not handle until all safety precautions have been read and understood.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Basis of Classification: Read-Across and QSAR
Direct experimental genotoxicity data for this compound is not extensively available in the public domain. The classification is therefore predominantly derived from:
-
Read-Across: This is a toxicological assessment method that predicts the properties of a substance by using data from structurally similar chemicals. The underlying assumption is that similar structures will have similar physicochemical and toxicological properties. For this compound, data from other benzophenone derivatives, chlorobenzophenones, and fluorinated aromatic compounds are considered. A "Read-across analysis of 2-chloro-4-fluorobenzophenone for predicting Ames endpoint" has been noted in scientific literature, indicating this approach is being used for this chemical.
-
Quantitative Structure-Activity Relationship (QSAR): These are computational models that predict the biological activity of a chemical based on its molecular structure. Genotoxicity is a common endpoint for QSAR modeling.
The following diagram illustrates the logical workflow for the hazard classification of this compound based on these principles.
Data from Structural Analogues
The genotoxicity of several benzophenone derivatives has been investigated, providing the basis for the read-across assessment of this compound.
| Compound | Assay | Results |
| Benzophenone-type UV filters | SOS/umuC assay | Weak genotoxic activity in the presence of metabolic activation. |
| Benzophenone-3 | Luminescent umu-test | Positive results. |
| 2-Chloronitrobenzene & 4-Chloronitrobenzene | Salmonella typhimurium (Ames test) | Mutagenic with S9 activation. |
| 2-Chloronitrobenzene & 4-Chloronitrobenzene | Chinese Hamster Ovary (CHO) cells | Induced sister chromatid exchanges and chromosomal aberrations. |
| 3,3'-Dihalogenated benzidines | Salmonella typhimurium (Ames test) | Direct-acting mutagens. |
Standard Experimental Protocols for Genotoxicity Assays
While specific experimental reports for this compound are not publicly available, the following are detailed methodologies for the key in vitro assays typically used to assess mutagenicity and clastogenicity.
Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
This test evaluates the potential of a substance to induce gene mutations.
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure:
-
The test substance, bacterial culture, and (if required) S9 mix are combined.
-
This mixture is incorporated into a top agar and poured onto a minimal agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Methodology:
-
Cell Lines: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.
-
Metabolic Activation: The test is performed with and without an S9 mix.
-
Procedure:
-
Cell cultures are treated with the test substance at various concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.
-
After treatment, cells are washed and incubated in fresh medium.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
-
Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Signaling Pathways in Genotoxicity
The precise mechanisms by which this compound may exert genotoxic effects are not elucidated. However, many genotoxic compounds or their metabolites are electrophilic and can directly interact with DNA, forming adducts. This can lead to DNA damage, which, if not repaired, can result in mutations or chromosomal aberrations during DNA replication.
The following diagram provides a generalized signaling pathway for a chemical inducing genotoxicity.
Conclusion
The GHS classification of this compound as a suspected human mutagen (Germ cell mutagenicity, Category 2) is a precautionary measure based on the available data for structurally related compounds and computational predictions. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions as outlined in the precautionary statements. Further experimental testing would be necessary to definitively characterize the genotoxic potential of this specific chemical.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always refer to the most current SDS for detailed safety and handling information.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4'-fluorobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and a fluorinated phenyl ring connected by a carbonyl group, makes it a versatile building block in medicinal chemistry and material science. The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including this compound. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride.
Reaction Principle and Mechanism
The synthesis of this compound proceeds through a classic Friedel-Crafts acylation mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing effect of the fluorine atom and steric hindrance, the acylation occurs predominantly at the para-position of fluorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst
This protocol outlines the traditional and widely used method for the Friedel-Crafts acylation using anhydrous aluminum chloride.
Materials:
-
Fluorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a drying tube, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Addition of Acyl Chloride: Cool the flask in an ice bath to 0-5 °C. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| Fluorobenzene | 1.1 equivalents | General Protocol |
| 2-Chlorobenzoyl chloride | 1.0 equivalent | General Protocol |
| Catalyst | ||
| Aluminum Chloride (AlCl₃) | 1.2 equivalents | General Protocol |
| Solvent | Dichloromethane (anhydrous) | General Protocol |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | General Protocol |
| Reaction Time | 4-6 hours | General Protocol |
| Work-up & Purification | ||
| Quenching | Ice/HCl | General Protocol |
| Purification Method | Recrystallization or Column Chromatography | General Protocol |
| Yield | 85-95% (typical) | Literature Data |
| Purity | >98% | Literature Data |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Safety Precautions
-
Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under a dry atmosphere (e.g., using a drying tube).
-
Exothermic Reaction: The addition of reagents can be exothermic. Maintain the temperature with an ice bath during the addition of the acyl chloride and fluorobenzene to prevent side reactions.
-
Catalyst Quality: The activity of aluminum chloride is crucial for the reaction's success. Use freshly opened or properly stored anhydrous aluminum chloride.
-
Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step should be performed slowly and cautiously in a well-ventilated fume hood.
-
Safety: 2-Chlorobenzoyl chloride is corrosive and lachrymatory. Aluminum chloride is corrosive and reacts violently with water. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a fume hood.
Applications of 2-Chloro-4'-fluorobenzophenone in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Chloro-4'-fluorobenzophenone (CAS No: 1806-23-1) is a versatile chemical intermediate of significant interest in pharmaceutical synthesis. Its unique structure, featuring a chlorinated phenyl ring and a fluorinated phenyl ring connected by a carbonyl group, provides a valuable scaffold for the construction of complex, biologically active molecules. The presence of the chlorine and fluorine atoms imparts specific physicochemical properties that can enhance the pharmacological profile of the final active pharmaceutical ingredient (API), including metabolic stability and binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors for antihistaminic, anti-inflammatory, and anticancer agents.
Application I: Synthesis of a Precursor for Antihistaminic Agents (Epinastine Analogue)
This compound serves as a key starting material for the synthesis of 2-amino-4'-fluorobenzophenone, a crucial intermediate in the production of antihistaminic drugs such as Epinastine. The synthetic strategy involves a nucleophilic aromatic substitution of the chlorine atom with an amino group.
Experimental Protocol: Synthesis of 2-Amino-4'-fluorobenzophenone
This protocol describes the amination of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
Equipment:
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer with heating mantle
-
Thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (1 equivalent), copper(I) oxide (0.1 equivalents), and toluene (5 mL per gram of starting material).
-
Addition of Ammonia: Add aqueous ammonia (10 equivalents) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring. Maintain this temperature for 12-24 hours. The pressure in the vessel will increase; ensure it remains within the safe operating limits of the equipment.
-
Workup:
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Acidify the aqueous layer with hydrochloric acid and extract with toluene to remove any unreacted starting material.
-
Neutralize the aqueous layer with sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2-amino-4'-fluorobenzophenone can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Reaction Temperature | 150-180°C |
| Reaction Time | 12-24 hours |
Logical Workflow for Epinastine Precursor Synthesis:
Caption: Synthetic workflow from this compound to an Epinastine precursor.
Application II: Intermediate for the Synthesis of Anti-Inflammatory Agents (COX Inhibitors)
The benzophenone scaffold is a common feature in many cyclooxygenase (COX) inhibitors, which are a major class of anti-inflammatory drugs. This compound can be utilized as a starting material for the synthesis of novel benzophenone derivatives with potential COX inhibitory activity.
Experimental Protocol: Synthesis of a Benzophenone-Thiazole Derivative
This protocol outlines a general method for the synthesis of a benzophenone-thiazole derivative, a class of compounds that has shown promise as anti-inflammatory agents.
Materials:
-
This compound
-
Thiosemicarbazide
-
2-Bromoacetophenone
-
Ethanol
-
Isopropyl alcohol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Formation of Thiosemicarbazone:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.
-
-
Cyclization to Thiazole Derivative:
-
In a separate round-bottom flask, suspend the dried thiosemicarbazone (1 equivalent) in isopropyl alcohol.
-
Add 2-bromoacetophenone (1 equivalent) to the suspension.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Quantitative Data (Representative):
| Parameter | Step 1 (Thiosemicarbazone) | Step 2 (Thiazole) |
| Typical Yield | 85-95% | 60-80% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Reaction Temperature | Reflux | Reflux |
General Synthetic Pathway for Benzophenone-based COX-2 Inhibitors:
Caption: Synthesis of a potential benzophenone-based COX-2 inhibitor.
Application III: Precursor for the Synthesis of Novel Anticancer Agents
Benzophenone derivatives have been investigated for their potential as anticancer agents, with some compounds demonstrating significant cytotoxic activity against various cancer cell lines. This compound can serve as a versatile starting point for the synthesis of novel compounds with potential antiproliferative properties.
Experimental Protocol: Synthesis of a Benzophenone-Coumarin Hybrid
This protocol describes the synthesis of a benzophenone-coumarin hybrid molecule. Both benzophenone and coumarin scaffolds are known to be present in compounds with anticancer activity.
Materials:
-
This compound
-
4-Hydroxycoumarin
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of 4-hydroxycoumarin (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Addition of Benzophenone: Stir the mixture at room temperature for 30 minutes, then add this compound (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure benzophenone-coumarin hybrid.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 50-70% |
| Reaction Temperature | 80-100°C |
| Reaction Time | 12-18 hours |
Conceptual Pathway for Anticancer Agent Synthesis:
Caption: Synthesis of a benzophenone-coumarin hybrid for anticancer screening.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under the supervision of a trained professional. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols for the Synthesis of Nuarimol using 2-Chloro-4'-fluorobenzophenone as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Nuarimol, a systemic fungicide, utilizing 2-Chloro-4'-fluorobenzophenone as a key chemical intermediate. The protocols detailed herein are based on established organometallic methodologies and provide a framework for the laboratory-scale synthesis of this important agricultural compound.
Introduction
Nuarimol, with the chemical name α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol, is a fungicide that effectively controls a wide range of pathogenic fungi.[1] Its mode of action involves the inhibition of ergosterol biosynthesis in fungi by targeting the C14-demethylation step, a critical process catalyzed by a cytochrome P450 enzyme.[2] The synthesis of Nuarimol is a multi-step process, with the formation of the carbon skeleton through the reaction of an organometallic pyrimidine derivative with this compound being a crucial transformation.
Synthesis Overview
The synthesis of Nuarimol from this compound is typically achieved through a Grignard-like reaction. This involves the preparation of an organolithium or organomagnesium derivative of pyrimidine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone. The general synthetic scheme is outlined below.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of Nuarimol and its precursors. These values are derived from analogous reactions described in the scientific literature and patents and may require optimization for specific laboratory conditions.
Table 1: Synthesis of 5-Bromopyrimidine
| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Uracil | Phosphorus oxybromide | N/A | 130-140 | 3 | ~75 |
| 2,4,6-Trichloropyrimidine | HBr/Acetic Acid | Acetic Acid | 100 | 4 | ~80 |
Table 2: Synthesis of Nuarimol
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Quenching Agent | Yield (%) |
| 5-Bromopyrimidine | n-Butyllithium | This compound | THF/Diethyl Ether | -70 to -60 | 1-2 | Sat. aq. NH₄Cl | 60-75 |
| 5-Iodopyrimidine | Isopropylmagnesium Chloride | This compound | THF | -20 to 0 | 2-3 | Sat. aq. NH₄Cl | 65-80 |
Experimental Protocols
Protocol 1: Preparation of 5-Lithiopyrimidine
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Argon or Nitrogen gas supply
-
Dry glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Assemble the dry glassware under an inert atmosphere (Argon or Nitrogen).
-
In a Schlenk flask, dissolve 5-bromopyrimidine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The resulting solution of 5-lithiopyrimidine is used immediately in the next step.
Protocol 2: Synthesis of Nuarimol
Materials:
-
Solution of 5-lithiopyrimidine (from Protocol 1)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography apparatus (e.g., column chromatography with silica gel)
-
Recrystallization solvents (e.g., ethanol, hexanes)
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (0.95 equivalents) in anhydrous THF.
-
Cool the benzophenone solution to -78 °C.
-
Slowly transfer the freshly prepared 5-lithiopyrimidine solution to the stirred benzophenone solution via cannula or a dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude Nuarimol by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol.
Visualizations
Caption: Workflow for the synthesis of Nuarimol.
Caption: Inhibition of Ergosterol Biosynthesis by Nuarimol.
References
Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and robust method in organic synthesis for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones.[1][2] Benzophenones, a class of diaryl ketones, are significant structural motifs found in numerous biologically active compounds, photoinitiators, and UV-stabilizers.[1] This application note provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, a summary of key quantitative data, and illustrations of the experimental workflow and reaction mechanism.
General Principles & Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[1] The reaction typically involves the following key steps:
-
Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). This interaction leads to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1][3]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Rearomatization: A base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[1]
A significant advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[1] Furthermore, the acylium ion is stable and does not undergo rearrangement.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions for the synthesis of benzophenone and its derivatives, providing a comparative overview of different substrates, catalysts, and their corresponding yields.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [2] |
| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [2] |
| Bromobenzene | Benzoyl Chloride | AlCl₃ (1.58) | None | Heated (Boiling Water Bath) | 0.33 | 4-Bromobenzophenone | Not Specified | [4] |
| Anisole | m-Toluoyl Chloride | AlCl₃ | Not Specified | Not Specified | Not Specified | 4-Methoxy-3'-methylbenzophenone | Not Specified | [5] |
| Benzene | Benzoyl Chloride | FeCl₃ | None | Not Specified | Not Specified | Benzophenone | Moderate | [6] |
| Benzene | Benzoyl Chloride | ZnCl₂ | None | High Temperature | Not Specified | Benzophenone | Moderate to Low | [6] |
Experimental Protocol: Synthesis of Benzophenone
This protocol details a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as the catalyst.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Benzene (anhydrous)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or petroleum ether for recrystallization
Procedure:
-
Reaction Setup:
-
Set up a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to the flask to protect the reaction from atmospheric moisture.[7]
-
Place the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.
-
-
Addition of Reactants:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.[2]
-
In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature between 0-5 °C.[2]
-
After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.[2]
-
-
Reaction:
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether, or by column chromatography on silica gel.[2][8]
-
-
Characterization:
-
The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of benzophenone.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 4. studymoose.com [studymoose.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
Application Notes and Protocols: 2-Chloro-4'-fluorobenzophenone as a UV Stabilizer in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4'-fluorobenzophenone as a UV stabilizer in various materials. The information is intended to guide researchers and professionals in the fields of material science and drug development in utilizing this compound to enhance the photostability of polymers and other materials.
Introduction
This compound is a substituted benzophenone that serves as an effective ultraviolet (UV) light absorber. Its molecular structure enables the absorption of harmful UV radiation, which can otherwise lead to the degradation of materials, causing discoloration, loss of mechanical properties, and reduced lifespan.[1] By converting the absorbed UV energy into harmless thermal energy, this compound protects the polymer matrix from photodegradation.[1] This document outlines the mechanism of action, applications, and protocols for evaluating the performance of this compound as a UV stabilizer.
Mechanism of Action
Benzophenones, including this compound, function as UV stabilizers primarily through the mechanism of UV absorption. The core process involves the following steps:
-
UV Absorption: The benzophenone molecule absorbs high-energy UV photons, causing an electronic transition to an excited state.[1]
-
Energy Dissipation: The excited molecule rapidly dissipates the absorbed energy as heat through non-radiative pathways, returning to its ground state.[1] This process is highly efficient and prevents the UV energy from initiating degradative chemical reactions within the material.
-
Photostability: The stabilizer itself is designed to be photostable, allowing it to undergo numerous absorption-dissipation cycles without significant degradation, thus providing long-term protection.
dot
References
Application Notes and Protocols: Cyclization Reactions of Aminobenzophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminobenzophenone and its derivatives are highly versatile precursors in synthetic organic and medicinal chemistry. Their unique structure, featuring an amino group ortho to a benzoyl carbonyl, enables a variety of intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These scaffolds, including quinazolines, acridones, quinolines, and benzodiazepines, are central to the development of new therapeutic agents due to their wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic compounds from aminobenzophenone derivatives.
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds with therapeutic potential, particularly in oncology. The cyclization of 2-aminobenzophenones is a common strategy for constructing the quinazoline core.
General Synthetic Pathways
The synthesis of quinazolines from 2-aminobenzophenones can be achieved through various methods, often involving condensation with a nitrogen source and a one-carbon synthon, followed by oxidative cyclization. Common nitrogen sources include ammonium salts or primary amines.
General workflow for the synthesis of quinazoline derivatives.
Data Presentation: Synthesis of Quinazolines
The following table summarizes various methods for the synthesis of quinazoline derivatives from 2-aminobenzophenones, highlighting the diversity of catalysts and reaction conditions.
| Product Type | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Disubstituted Quinazolines | 2-Aminobenzophenone, Aldehyde, NH₄OAc | None (Microwave) | Solvent-free | 130 | Minutes | 70-91 | |
| 2-Phenylquinazolines | 2-Aminobenzophenone, Benzylamine | Ceric Ammonium Nitrate (CAN), TBHP | Acetonitrile | RT | - | Good to Excellent | |
| 2,4-Disubstituted Quinazolines | 2-Aminobenzophenone, Substituted Aniline | Iodine (I₂) | DMSO | 120 | 8-12 h | - | |
| Substituted Quinazolines | 2-Aminobenzophenone, Benzylamine | Molecular Iodine (I₂), O₂ (oxidant) | - | - | - | 49-92 | |
| 2,4-Disubstituted Quinazolines | 2-Aminobenzophenone, Aldehyde, NH₄OAc | DMAP | - | - | - | 67-98 | |
| Substituted Quinazolines | 2-Aminobenzophenone, N-methylamines, NH₄Cl | Iodine (I₂), O₂ (oxidant) | DMSO | 120 | 12 h | 20-98 | |
| Quinazoline Products | 2-Aminophenyl ketones, Amines | Ruthenium catalyst | Dioxane | 140 | - | - |
TBHP: tert-Butyl hydroperoxide; DMAP: 4-(Dimethylamino)pyridine; RT: Room Temperature.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes a rapid, solvent-free, one-pot synthesis of quinazoline derivatives.
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130°C (power: 540 W) for the time specified by initial TLC monitoring (typically a few minutes).
-
After completion, cool the reaction vial to room temperature.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired quinazoline derivative.
-
Protocol 2: Iodine-Catalyzed Oxidative Cyclization to 2-Aryl-4-phenylquinazolines
This method outlines the synthesis of 2,4-disubstituted quinazolines using a simple iodine catalyst.
-
Materials:
-
2-Amino-5-bromobenzophenone (1.0 mmol, 276 mg)
-
Substituted aniline (1.2 mmol)
-
Iodine (I₂) (10 mol%, 25 mg)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
-
Standard laboratory glassware with heating and stirring apparatus
-
-
Procedure:
-
To a solution of 2-Amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6-bromo-4-phenylquinazoline.
-
Confirm the structure of the synthesized compound by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
-
Synthesis of Acridone Derivatives
Acridone is a tricyclic heterocyclic compound that forms the core of many molecules with a wide range of biological activities, including anticancer and antiviral properties. The synthesis often involves an initial N-arylation followed by an intramolecular cyclization.
General Synthetic Pathway
A well-established method for synthesizing the acridone scaffold from precursors of 2-aminobenzophenone involves an Ullmann condensation to form an N-arylanthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.
General workflow for the synthesis of acridone derivatives.
Data Presentation: Synthesis of Acridone Derivatives
This table summarizes the two-step synthesis of acridone, providing quantitative data for each step.
| Step | Reaction | Reactants | Catalyst/Reagents | Conditions | Yield (%) |
| 1 | Ullmann Condensation | o-Chlorobenzoic acid, Aniline | K₂CO₃, Copper oxide | Reflux, 2 h | 82-93 |
| 2 | Intramolecular Cyclization | N-Phenylanthranilic acid | Concentrated H₂SO₄ | Boiling water bath, 4 h | 92-98 (crude) |
PPA: Polyphosphoric acid
Experimental Protocols
Protocol 3: Step 1 - Ullmann Condensation to N-Phenylanthranilic Acid
This protocol describes the copper-catalyzed synthesis of the N-phenylanthranilic acid intermediate.
-
Materials:
-
Aniline (155 g, 1.66 moles)
-
o-Chlorobenzoic acid (41 g, 0.26 mole)
-
Anhydrous potassium carbonate (41 g, 0.3 mole)
-
Copper oxide (1 g)
-
Decolorizing carbon (20 g)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.
-
Heat the mixture to reflux for 2 hours using an oil bath.
-
After reflux, remove the excess aniline by steam distillation (approximately 3 hours).
-
To the residual brown solution, add 20 g of decolorizing carbon, boil for 15 minutes, and filter by suction.
-
With stirring, add the filtrate to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc of water.
-
Cool the mixture and filter the precipitated N-phenylanthranilic acid with suction.
-
Dry the product to a constant weight. The expected yield is 46–52 g (82–93%).
-
Protocol 4: Step 2 - Intramolecular Cyclization to Acridone
This protocol details the acid-catalyzed cyclization of N-phenylanthranilic acid to form the acridone ring.
-
Materials:
-
N-Phenylanthranilic acid (42.7 g, 0.2 mole)
-
Concentrated sulfuric acid (100 cc)
-
Sodium carbonate (30 g)
-
-
Procedure:
-
In a 500-cc flask, dissolve N-phenylanthranilic acid in 100 cc of concentrated sulfuric acid.
-
Heat the solution on a boiling water bath for 4 hours.
-
Pour the hot solution into 1 liter of boiling water, allowing the solution to run down the side of the beaker to minimize spattering.
-
Filter the yellow precipitate after boiling for five minutes.
-
Boil the moist solid for 5 minutes in a solution of 30 g of sodium carbonate in 400 cc of water.
-
Collect the solid by suction and wash thoroughly with water.
-
Dry the crude acridone. The expected yield is 35.5–37.5 g.
-
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with structures that include a fusion of a benzene ring and a diazepine ring. 2-Aminobenzophenones are critical starting materials for the synthesis of 1,4-benzodiazepine scaffolds, which are prevalent in drugs used to treat anxiety and other CNS disorders.
General Synthetic Pathway
The synthesis of a 1,4-benzodiazepin-2-one core typically involves two main steps: N-acylation of the 2-aminobenzophenone with a haloacetyl chloride, followed by cyclization with ammonia.
Workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Data Presentation: Synthesis of 1,4-Benzodiazepin-2-one
The table below outlines the reaction conditions for the two-step synthesis of a 1,4-benzodiazepin-2-one derivative from 2-Amino-5-chloro-2'-fluorobenzophenone.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time |
| 1 | N-Acylation | Chloroacetyl chloride | Toluene | 5-10 then RT | 3-4 h |
| 2 | Cyclization | Ammonia in Methanol | Methanol | 100 (Microwave) | 30 min |
Experimental Protocols
Protocol 5: Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This two-step protocol is adapted from a microwave-assisted synthesis of benzodiazepines.
-
Materials:
-
2-Amino-5-chloro-2'-fluorobenzophenone (2.50 g, 0.01 mol)
-
Chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol)
-
Toluene
-
Ammonia in methanol (e.g., 7N solution)
-
Microwave synthesizer
-
-
Procedure (Step 1: N-Acylation):
-
Dissolve 2-Amino-5-chloro-2'-fluorobenzophenone (2.50 g) in 20 mL of toluene in a round-bottom flask.
-
Cool the solution to 5–10 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.85 mL) in 2 mL of toluene dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Filter the resulting crystals, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone.
-
-
Procedure (Step 2: Cyclization):
-
Place the dried 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone from the previous step into a 10 mL microwave reactor vessel.
-
Add a solution of ammonia in methanol.
-
Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes. Monitor reaction completion by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final benzodiazepine product.
-
Synthesis of Quinoline Derivatives (Friedländer Synthesis)
The Friedländer synthesis is a classic and straightforward method for synthesizing quinolines. The reaction condenses a 2-aminobenzophenone with a compound containing an active methylene group (e.g., a ketone or β-keto ester).
General Synthetic Pathway
The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
Application Notes and Protocols: The Role of 2-Chloro-4'-fluorobenzophenone in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 2-Chloro-4'-fluorobenzophenone as a key intermediate in the synthesis of agrochemicals, with a focus on the production of triazole fungicides. While direct application of this compound in the synthesis of a commercially significant agrochemical is not extensively documented, its structural similarity to key precursors allows for a logical synthetic pathway. This document outlines a proposed synthesis of a critical intermediate, 2,4'-difluorobenzophenone, followed by a detailed, literature-derived protocol for its conversion to the broad-spectrum fungicide, flutriafol.
Overview of this compound in Agrochemical Synthesis
This compound is a versatile chemical building block utilized in the synthesis of complex organic molecules, including those with applications in the agrochemical sector.[1] Its chlorinated and fluorinated aromatic rings provide reactive sites for further chemical transformations, making it a valuable starting material for the creation of potent fungicidal and herbicidal compounds.
The primary route to leveraging this compound in the production of prominent triazole fungicides, such as flutriafol, involves its conversion to 2,4'-difluorobenzophenone. This key intermediate is central to the established manufacturing processes of these important agricultural products.
Proposed Synthesis of 2,4'-Difluorobenzophenone from this compound
The conversion of this compound to 2,4'-difluorobenzophenone can be theoretically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This halogen exchange reaction, often referred to as a Halex reaction, involves the displacement of the chloride atom with a fluoride ion. The electron-withdrawing nature of the benzoyl group activates the ortho-position, making it susceptible to nucleophilic attack.
Experimental Protocol (Proposed)
Reaction Scheme:
Materials:
-
This compound
-
Potassium Fluoride (spray-dried or anhydrous)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 150-180 °C under a continuous inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed over several hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and toluene.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4'-difluorobenzophenone by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis of the Fungicide Flutriafol
Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class. Its synthesis from 2,4'-difluorobenzophenone is a well-established multi-step process.
Quantitative Data Summary for Flutriafol Synthesis
| Step | Reaction | Reactants | Key Reagents/Catalysts | Typical Yield (%) |
| 1 | Epoxidation | 2,4'-Difluorobenzophenone, Trimethylsulfoxonium iodide | Sodium hydride (NaH) | 85-95 |
| 2 | Ring-opening | 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, 1,2,4-Triazole | Potassium carbonate (K₂CO₃) | 80-90 |
Experimental Protocol for Flutriafol Synthesis
Step 1: Synthesis of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane
-
Ylide Formation: In a dry, three-necked flask under an inert atmosphere, a solution of trimethylsulfoxonium iodide in anhydrous DMSO is treated with sodium hydride at room temperature to form the sulfur ylide.
-
Epoxidation: A solution of 2,4'-difluorobenzophenone in anhydrous tetrahydrofuran (THF) is added dropwise to the ylide solution. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude epoxide is then purified, often by column chromatography.
Step 2: Synthesis of Flutriafol
-
Reaction Setup: The purified 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane is dissolved in a suitable solvent such as DMF.
-
Nucleophilic Ring-Opening: 1,2,4-Triazole and a base, typically potassium carbonate, are added to the solution.
-
Reaction: The mixture is heated to promote the nucleophilic ring-opening of the epoxide by the triazole. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude flutriafol is then purified by recrystallization to yield the final product.
Diagrams
Caption: Synthetic pathway from this compound to Flutriafol.
Caption: Experimental workflow for the synthesis of Flutriafol.
Caption: Mechanism of action of Flutriafol via inhibition of ergosterol biosynthesis.
References
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, starting from readily available 2-aminobenzophenones. Quinazoline derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making their efficient synthesis a key focus in drug discovery and development.[1][2][3][4]
Introduction
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][4] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. The synthesis of these derivatives from 2-aminobenzophenones is a common and effective strategy, offering multiple synthetic routes to access a wide array of functionalized quinazolines. This document outlines several key methods, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.
Synthetic Methodologies Overview
Several methodologies have been developed for the synthesis of quinazolines from 2-aminobenzophenones, each with its own advantages in terms of reaction conditions, substrate scope, and yield. Key approaches include multi-component reactions, metal-catalyzed cross-coupling reactions, and microwave-assisted organic synthesis (MAOS).
A general workflow for the synthesis and subsequent biological evaluation of quinazoline derivatives is illustrated below.
Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes a rapid and efficient one-pot synthesis of quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave irradiation.[1] This method is noted for being catalyst- and solvent-free, offering an environmentally friendly alternative.[1]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzophenone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,4-disubstituted quinazoline.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
A schematic representation of this microwave-assisted synthesis is provided below.
Caption: Microwave-assisted three-component synthesis of quinazolines.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization for the Synthesis of 2-Aryl-4-phenylquinazolines
This method outlines the synthesis of 2-aryl-4-phenylquinazolines via an iodine-catalyzed oxidative C-H amination of 2-aminobenzophenones with benzylamines, using oxygen as the oxidant.[5][6] This approach is lauded for being transition-metal-free and economical.[6]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Substituted benzylamine (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware with heating and stirring apparatus
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and a substituted benzylamine (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat it to 120-130 °C for 3-8 hours in an open-air atmosphere.[5][7]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash it with water, and then with a saturated solution of sodium thiosulfate to remove any residual iodine.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-aryl-4-phenylquinazoline.
-
Confirm the structure of the synthesized compound by spectroscopic analysis.
Protocol 3: Ceric Ammonium Nitrate (CAN)-Catalyzed Synthesis of 2-Phenylquinazolines
This protocol details the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylic amines catalyzed by a ceric ammonium nitrate (CAN)-TBHP system.[1][6] This method is efficient and proceeds under mild conditions.[1]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP) (2.0 equiv.)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and benzylamine (1.2 mmol) in acetonitrile.
-
Add CAN (10 mol%) and TBHP (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically a few hours).
-
Upon completion of the reaction, quench the mixture with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-phenylquinazoline.
-
Characterize the product using spectroscopic techniques.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different synthetic protocols, allowing for easy comparison of their efficiency.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Microwave-Assisted Three-Component | None (Ammonium Acetate as nitrogen source) | Solvent-free | 150 | 0.17-0.25 | 70-91 | [1] |
| Iodine-Catalyzed Oxidative Cyclization | I₂ (10 mol%) / O₂ | DMSO | 130 | 3-8 | 68-92 | [5] |
| Ceric Ammonium Nitrate (CAN) Catalyzed | CAN (10 mol%) / TBHP | CH₃CN | Room Temp. | 2-4 | 75-93 | [1] |
| Ruthenium-Catalyzed Dehydrogenative Coupling | [Ru]-complex / Ligand | Dioxane | 140 | 24 | High | [8][9] |
| Cobalt Zeolite Imidazolate Framework (ZIF-67) | ZIF-67 / TBHP | Toluene | 80 | 3 | 75-89 | [10][11] |
Signaling Pathways and Applications
Quinazoline derivatives are renowned for their ability to interact with various biological targets, particularly protein kinases. For instance, certain quinazoline-based drugs like erlotinib and gefitinib are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[8][12] The general mechanism involves the quinazoline core acting as a scaffold that presents substituents to bind to the ATP-binding pocket of the kinase, thereby inhibiting its activity.
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion
The synthesis of quinazoline derivatives from 2-aminobenzophenones offers a versatile and powerful platform for the generation of novel bioactive molecules. The choice of synthetic method can be tailored based on the desired substitution pattern, required reaction conditions, and available equipment. The protocols and comparative data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of 2-Amino-4'-fluorobenzophenone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-fluorobenzophenone is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably Pitavastatin, a statin used for treating high cholesterol.[1][2] The precise and efficient synthesis of this benzophenone derivative and its precursors is therefore of significant interest in medicinal chemistry and process development. These notes provide detailed protocols for common synthetic routes, present quantitative data for comparison, and illustrate the chemical workflows involved.
The primary synthetic strategies involve the formation of the central ketone structure via a Friedel-Crafts acylation, followed by a Hofmann degradation to install the amino group. Alternative modern cross-coupling methods, while less commonly cited for this specific molecule, offer potential advantages in terms of milder conditions and functional group tolerance.
Synthetic Pathways and Methodologies
The most established route to 2-amino-4'-fluorobenzophenone involves a multi-step synthesis starting from readily available materials like phthalic anhydride or phthalimide. This pathway is characterized by a Friedel-Crafts acylation to form the carbon skeleton, followed by amidation and a Hofmann rearrangement.
Pathway 1: Friedel-Crafts Acylation of Fluorobenzene with Phthalic Anhydride
This common industrial method involves three key steps:
-
Friedel-Crafts Acylation: Phthalic anhydride reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the intermediate 2-(4-fluorobenzoyl)benzoic acid.
-
Amidation: The resulting keto-acid is converted to its corresponding amide, 2-(4-fluorobenzoyl)benzamide, typically via an acyl chloride intermediate.
-
Hofmann Degradation: The amide undergoes a Hofmann degradation reaction using an alkaline solution of sodium hypochlorite to yield the final product, 2-amino-4'-fluorobenzophenone.[3]
Logical Flow of the Phthalic Anhydride Route
Caption: Synthetic pathway starting from Phthalic Anhydride.
Pathway 2: Friedel-Crafts Acylation with Phthalimide
An alternative approach utilizes phthalimide as the starting material, which reacts with fluorobenzene in a Friedel-Crafts reaction to form 2-(4-fluorobenzoyl)benzamide directly.[1] This intermediate is then converted to the final product via Hofmann degradation, shortening the overall process by one step compared to the phthalic anhydride route.
General Experimental Workflow
Caption: A typical workflow for chemical synthesis experiments.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-fluorobenzoyl)benzoic acid
This protocol is adapted from a Friedel-Crafts reaction using phthalic anhydride.[3]
Materials:
-
Phthalic anhydride (25 g, 0.17 mol)
-
Fluorobenzene (120 g, 1.25 mol)
-
Anhydrous aluminum chloride (50 g, 0.375 mol)
-
Hydrochloric acid
-
Ice water
Procedure:
-
Charge a reaction vessel with fluorobenzene (120 g).
-
Add phthalic anhydride (25 g) and anhydrous aluminum chloride (50 g). An immediate reaction occurs with the evolution of hydrogen chloride gas.
-
Slowly heat the reaction mixture to 55-70°C. The reaction will become more vigorous and the solution will turn a garnet color.
-
Maintain the temperature and stir for 3-4 hours.
-
Cool the mixture to room temperature.
-
Under vigorous stirring, slowly pour the reaction mixture into ice water containing hydrochloric acid to adjust the pH to approximately 1.
-
Separate the organic layer, wash it, and recover the excess fluorobenzene by distillation under reduced pressure.
-
Cool the remaining solution to room temperature to precipitate the product.
-
Filter, wash, and dry the solid to obtain 2-(4-fluorobenzoyl)benzoic acid as a white powder.
Protocol 2: Synthesis of 2-Amino-4'-fluorobenzophenone via Hofmann Degradation
This protocol describes the final step, converting the intermediate amide to the target amine.[1]
Materials:
-
2-(4-fluorobenzoyl)benzamide (24.32 g)
-
Water (60 mL)
-
Aqueous sodium hypochlorite solution (e.g., 10%)
-
Aqueous sodium hydroxide solution (e.g., 20%)
-
Ethanol for recrystallization
-
Activated carbon
Procedure:
-
Suspend 2-(4-fluorobenzoyl)benzamide (24.32 g) in water (60 mL) in a reaction flask.
-
Sequentially add the aqueous sodium hypochlorite solution (e.g., 126.65 g of 10% solution) and sodium hydroxide solution (e.g., 120 g of 20% solution) dropwise.
-
After the addition is complete, heat the mixture to 85-90°C.
-
Maintain this temperature for 30-60 minutes until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture, which will cause the crude product to precipitate.
-
Filter the crude product, wash with water, and dry.
-
For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter.
-
Cool the filtrate to approximately 5-10°C to induce crystallization.
-
Filter the purified saffron-colored crystals and dry to obtain 2-amino-4'-fluorobenzophenone.
Data Presentation
The following tables summarize quantitative data from various cited synthetic methods.
Table 1: Synthesis of 2-(4-fluorobenzoyl)benzoic acid via Friedel-Crafts Acylation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic Anhydride | AlCl₃ | Fluorobenzene | 55-70 | 4 | 97.2 | [3] |
Table 2: Hofmann Degradation of 2-(4-fluorobenzoyl)benzamide
| Base (Concentration) | NaOCl (Concentration) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |
| NaOH (25%) | 8% | 88 | 35 | 85.7 | 99.4 | [1] |
| NaOH (20%) | 10% | 90 | 30 | 88.1 | 99.2 | [1] |
| Sodium ethoxide (35%) | 6% | 86 | 45 | 90.7 | 99.7 | [1] |
| Sodium tert-butoxide (40%) | 5% | 85 | 50 | 89.6 | 99.6 | [1] |
Alternative Synthetic Approaches
While the Friedel-Crafts acylation is a well-established method, modern catalytic cross-coupling reactions represent viable alternatives, particularly for synthesizing derivatives with diverse substitution patterns.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organohalide.[4][5][6] A plausible, though less documented, route to 2-amino-4'-fluorobenzophenone could involve the coupling of a 2-aminobenzoyl derivative with 4-fluorophenylboronic acid or vice-versa. This method often proceeds under milder conditions than Friedel-Crafts reactions and exhibits broad functional group tolerance.[4][7]
Suzuki-Miyaura Coupling Pathway
Caption: A potential Suzuki-Miyaura coupling route.
Conclusion
The preparation of 2-amino-4'-fluorobenzophenone is robustly achieved through multi-step syntheses involving Friedel-Crafts acylation and Hofmann degradation. The specific choice of starting material (phthalic anhydride or phthalimide) and reaction conditions for the Hofmann degradation step allows for optimization of yield and purity, which can consistently exceed 99%.[1] While alternative methods like Suzuki coupling offer potential for future process development, the classical routes remain the most documented and industrially relevant for producing this key pharmaceutical intermediate.
References
- 1. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of SGLT-2 Inhibitors Utilizing a Benzophenone Intermediate
Topic: Use of Benzophenone Derivatives in the Synthesis of SGLT-2 Inhibitors
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium-glucose cotransporter-2 (SGLT-2) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. A key structural feature of many SGLT-2 inhibitors, such as empagliflozin, is a C-aryl glucoside moiety. The synthesis of these complex molecules often involves the construction of a diarylmethane aglycone, which is then coupled with a protected glucose derivative.
While the query specified the use of 2-Chloro-4'-fluorobenzophenone, a thorough review of synthetic routes reveals that a different, yet structurally related, benzophenone derivative is the crucial intermediate for the synthesis of the SGLT-2 inhibitor empagliflozin. This key intermediate is (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone .[1][2][] These application notes will therefore focus on the synthesis and application of this correct and pivotal precursor.
The synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is typically achieved via a Friedel-Crafts acylation reaction between 2-chloro-5-iodobenzoyl chloride (derived from 2-chloro-5-iodobenzoic acid) and fluorobenzene.[4][5] This benzophenone derivative then undergoes a series of transformations, including reduction and C-glycosylation, to ultimately yield empagliflozin.
Part 1: Synthesis of the Key Intermediate: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Application Notes:
The Friedel-Crafts acylation is a robust method for the formation of the central benzophenone core. The reaction involves the electrophilic substitution of a fluorobenzene ring with an acylium ion generated from 2-chloro-5-iodobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Careful control of the reaction temperature is crucial to minimize the formation of ortho-substituted byproducts.[4]
Experimental Protocol:
Step 1: Preparation of 2-chloro-5-iodobenzoyl chloride
-
To a solution of 2-chloro-5-iodobenzoic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (or thionyl chloride) to the mixture at room temperature.
-
Stir the reaction mixture until the conversion of the carboxylic acid to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloro-5-iodobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude 2-chloro-5-iodobenzoyl chloride and fluorobenzene in a suitable solvent such as dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) to the reaction mixture, maintaining the temperature below 5 °C.[1]
-
Stir the reaction at a controlled temperature for several hours until completion (monitored by TLC or HPLC).
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone as a solid.[1]
Quantitative Data Summary:
| Reactant/Reagent | Molar Equiv. | Purity | Notes |
| 2-chloro-5-iodobenzoic acid | 1.0 | >98% | Starting material for the acid chloride. |
| Oxalyl chloride | 1.1 - 1.5 | Reagent grade | Used for the formation of the acid chloride. |
| Fluorobenzene | 1.0 - 1.2 | Reagent grade | The aromatic substrate for acylation. |
| Aluminum chloride (AlCl₃) | 1.1 - 1.5 | Anhydrous | Lewis acid catalyst. |
| Dichloromethane | - | Anhydrous | Reaction solvent. |
| Product | Yield | Purity | Appearance |
| (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 75-85% | >98% (after purification) | White to off-white solid. |
Part 2: Synthesis of Empagliflozin from the Benzophenone Intermediate
Application Notes:
The conversion of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone to empagliflozin involves several key steps. First, the ketone is reduced to a methylene group to form the diarylmethane backbone. This is often followed by a substitution reaction to introduce the tetrahydrofuran moiety. The resulting aglycone is then coupled with a protected gluconolactone via a C-glycosylation reaction. Finally, deprotection of the hydroxyl groups on the glucose ring yields empagliflozin.
Experimental Protocols:
Step 3: Reduction of the Ketone
-
Dissolve (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in a suitable solvent system (e.g., a mixture of dichloromethane and acetonitrile).
-
Add a reducing agent such as triethylsilane (Et₃SiH).
-
In the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), stir the reaction at a controlled temperature until the ketone is fully reduced.
-
Quench the reaction and work up to isolate the diarylmethane product.
Step 4: C-Glycosylation
-
The diarylmethane intermediate is subjected to a halogen-metal exchange (e.g., using n-butyllithium or a Grignard reagent) at low temperatures (e.g., -78 °C) to generate a nucleophilic aryl species.
-
This organometallic intermediate is then reacted with a protected D-glucono-1,5-lactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).
-
The resulting lactol is subsequently treated with a protic acid (e.g., methanolic HCl) to form a methoxy acetal.
-
The anomeric methoxy group is then reduced, often with a silane-based reducing agent in the presence of a Lewis acid, to afford the C-glucoside.
Step 5: Deprotection
-
The protecting groups on the glucose moiety (e.g., trimethylsilyl groups) are removed under acidic or basic conditions to yield the final product, empagliflozin.
-
Purification of the final product is typically achieved by recrystallization to obtain the desired crystalline form.[6]
Quantitative Data Summary for Empagliflozin Synthesis:
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reduction | Et₃SiH, BF₃·OEt₂ | DCM/Acetonitrile | 0 to RT | 2-4 | 85-95 |
| C-Glycosylation | n-BuLi, Protected Gluconolactone | THF/Toluene | -78 to RT | 3-6 | 60-70 |
| Deprotection | Methanolic HCl or other acids | Methanol | RT | 1-3 | 90-98 |
Visualizations
Synthetic Pathway Diagram
Caption: Overall synthetic pathway for Empagliflozin.
Experimental Workflow for C-Glycosylation
Caption: Workflow for the C-Glycosylation step.
References
- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 4. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 5. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis - chemicalbook [chemicalbook.com]
- 6. AU2006243859A1 - Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a method for its preparation and the use thereof for preparing medicaments - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4'-fluorobenzophenone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4'-fluorobenzophenone, a key intermediate in the pharmaceutical and material science industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves reacting fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction generates an acylium ion, which then attacks the electron-rich fluorobenzene ring to form the desired ketone.[3][4]
Q2: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue in Friedel-Crafts acylation.[5] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes for Low Yield:
-
Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture. Deactivated or poor-quality catalyst is a primary cause of low yield.[6]
-
Presence of Moisture: Water in the reactants or solvent will react with and deactivate the Lewis acid catalyst, halting the reaction.
-
Inadequate Reaction Temperature: The reaction temperature can be critical. Some protocols suggest low temperatures (0-30 °C) to control side reactions, while others may use higher temperatures.[2][7] An incorrect temperature profile can either slow the reaction to a crawl or promote the formation of byproducts.
-
Reactant Purity: Impurities in fluorobenzene or 2-chlorobenzoyl chloride can interfere with the reaction.[5]
-
Stoichiometry: In contrast to truly catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. The catalyst forms a complex with the resulting ketone product, which is typically not reversible under reaction conditions.[1] Using a substoichiometric amount of catalyst will result in an incomplete reaction.
Troubleshooting and Optimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use fresh, anhydrous Lewis acid from a sealed container. Consider using a more robust catalyst system like an aluminum chloride-based ionic liquid.[2] For zinc chloride, ensure it is properly dehydrated under vacuum at elevated temperatures before use.[6][7] |
| Presence of Moisture | Dry all solvents and glassware thoroughly before use. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Stalls | Insufficient Catalyst | Ensure at least a stoichiometric amount of the Lewis acid catalyst is used relative to the limiting reagent (typically the acyl chloride).[1] |
| Poor Mixing | Ensure efficient stirring, especially in heterogeneous mixtures, to maintain contact between reactants and the catalyst. | |
| Low Isolated Yield | Product Loss During Workup | The product-catalyst complex must be effectively hydrolyzed, typically with dilute acid in an ice bath, to liberate the ketone before extraction.[2] |
| Inefficient Purification | Optimize the recrystallization process. If the product oils out, try a different solvent system or adjust the cooling rate. |
Q3: I'm observing significant impurity formation. What are the likely side reactions and how can I minimize them?
The primary side reaction in the acylation of fluorobenzene is the formation of isomers. Since fluorine is an ortho-, para-directing group, acylation can occur at either the ortho or para position relative to the fluorine atom.
-
Isomer Formation: The main product is typically 4'-fluoro-2-chlorobenzophenone (para-acylation). However, some amount of the ortho-isomer (2'-fluoro-2-chlorobenzophenone) can also be formed. Steric hindrance from the 2-chloro group on the benzoyl chloride generally favors para-substitution.
-
Polysubstitution: While the ketone product is deactivating, preventing further acylation, harsh reaction conditions (e.g., high temperature, excess catalyst) could potentially lead to diacylation, though this is less common than in Friedel-Crafts alkylation.[4]
Strategies to Minimize Impurities:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the selectivity for the desired para-isomer.
-
Controlled Addition: Add the acylating agent (2-chlorobenzoyl chloride) slowly to the mixture of fluorobenzene and catalyst to maintain a low concentration of the electrophile and minimize side reactions.
-
Choice of Solvent: While often run in excess fluorobenzene, using a non-reactive solvent like dichloromethane or 1,2-dichloroethane can sometimes improve selectivity.[8]
Q4: I am having difficulty with the purification of the final product. What are the recommended procedures?
Purification is critical for obtaining high-purity this compound.
-
Workup: After the reaction is complete, the mixture is typically quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] The product can then be extracted with an organic solvent.
-
Recrystallization: Recrystallization is a common and effective method for purification. Solvents like ethanol, methanol, or isopropanol are often suitable.[9] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[9]
-
Column Chromatography: For very high purity requirements or difficult-to-remove impurities, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed.[7]
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride Catalyst
This protocol is a standard laboratory procedure for Friedel-Crafts acylation.
Materials:
-
Fluorobenzene
-
2-chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (conc.)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add fluorobenzene (1.5-2.0 eq) to the flask.
-
Slowly add 2-chlorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or methanol.
Process Visualizations
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.
Caption: A typical experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: A decision tree to diagnose and solve issues related to low product yield.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ijraset.com [ijraset.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-5-chloro-2'-fluorobenzophenone by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-amino-5-chloro-2'-fluorobenzophenone via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and key data to facilitate a successful purification process.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the recrystallization of 2-amino-5-chloro-2'-fluorobenzophenone.
Q1: My compound will not fully dissolve in the hot ethanol. What should I do?
A1: If the crude 2-amino-5-chloro-2'-fluorobenzophenone does not completely dissolve, it could be due to insufficient solvent or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Ensure the ethanol is at its reflux temperature.
-
Gradually add small portions of hot ethanol to the mixture with continuous stirring until the solid dissolves.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.[1]
-
If a portion of the material remains undissolved even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, proceed to hot filtration to remove the insoluble material.
-
Q2: The solution is highly colored. How can I remove the colored impurities?
A2: A highly colored solution indicates the presence of impurities that may co-crystallize with your product.
-
Troubleshooting Steps:
-
Allow the hot solution to cool slightly and then add a small amount of activated carbon (decolorizing charcoal).[1] A general guideline is to use about 1-2% of the solute's weight.[1]
-
Reheat the mixture to reflux for 5-10 minutes while stirring.[1] The activated carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated carbon.[1] It is crucial to preheat the funnel and receiving flask to prevent premature crystallization of the product in the funnel.[1]
-
Q3: Crystals formed too quickly during the cooling process. Is this a problem?
A3: Yes, rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[2]
-
Troubleshooting Steps:
-
Reheat the flask to redissolve the crystals.
-
Add a small additional amount of the hot solvent (e.g., 1-2 mL of ethanol per 100 mg of solid) to slightly increase the solubility.[2]
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Q4: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?
A4: The absence of crystal formation suggests that the solution is not supersaturated, or there are no nucleation sites for crystal growth.
-
Troubleshooting Steps:
-
Scratch the inner surface of the flask with a glass stirring rod at the meniscus. This can create microscopic scratches that serve as nucleation sites.[3]
-
Add a seed crystal. A tiny crystal of the pure compound can be added to the solution to initiate crystallization.[2]
-
Reduce the amount of solvent. Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[2] Then, allow the solution to cool again.
-
Cool the solution further. Place the flask in an ice bath to significantly decrease the solubility of the compound.[1]
-
Q5: The final product is still impure, as indicated by a low or broad melting point range. What are the next steps?
A5: Impurities may persist due to inefficient removal or co-crystallization.
-
Troubleshooting Steps:
-
Perform a second recrystallization. Repeating the recrystallization process can further enhance the purity of the product.
-
Use activated carbon if you did not in the first attempt. This can help remove colored and other adsorbed impurities.[1]
-
Consider a different solvent or a mixed-solvent system. If ethanol is not providing the desired purity, an alternative solvent or a solvent pair might be more effective. An ethanol/water mixture could be a viable option.[1]
-
Quantitative Data Summary
The following tables provide key data for the recrystallization of 2-amino-5-chloro-2'-fluorobenzophenone.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉ClFNO |
| Molecular Weight | 249.67 g/mol [4] |
| Appearance | Yellow crystalline powder[4] |
| Melting Point | 94-98 °C[1][4] |
Table 2: Solvent Suitability for Recrystallization
| Solvent | Suitability | Notes |
| Ethanol (95% or absolute) | Recommended | Good solubility at high temperatures and lower solubility at room temperature. A common starting ratio is 15-20 mL per gram of crude product.[1] |
| Methanol | Potentially Suitable | A US patent describes the recrystallization of the compound from methanol.[4] |
| Isopropanol | Potentially Suitable | Can be a good alternative to ethanol or methanol.[1] |
| Water | Not Recommended (as a single solvent) | 2-amino-5-chloro-2'-fluorobenzophenone has very low solubility in water.[1] However, it can be used as an anti-solvent with a miscible organic solvent like ethanol.[1] |
| Chloroform | Use with Caution | The compound is slightly soluble in chloroform.[1] |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the standard procedure for the purification of crude 2-amino-5-chloro-2'-fluorobenzophenone using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude 2-amino-5-chloro-2'-fluorobenzophenone
-
95% Ethanol
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude 2-amino-5-chloro-2'-fluorobenzophenone in an appropriately sized Erlenmeyer flask. Add 95% ethanol (approximately 15-20 mL per gram of crude product) and a magnetic stir bar.[1] Heat the mixture to reflux with stirring until the solid completely dissolves.[1] If necessary, add more hot ethanol in small portions.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[1] Reheat the mixture to reflux for 5-10 minutes.[1]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat the filtration apparatus to prevent premature crystallization.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature.[1] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a drying oven at 50-60°C or in a desiccator under vacuum until a constant weight is achieved.[1]
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 2-amino-5-chloro-2'-fluorobenzophenone.
Caption: Troubleshooting workflow for the recrystallization of 2-amino-5-chloro-2'-fluorobenzophenone.
References
Technical Support Center: Synthesis of Benzophenones via Friedel-Crafts Acylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of benzophenones through Friedel-Crafts acylation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the Friedel-Crafts acylation for benzophenone synthesis.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction is resulting in a very low yield or no benzophenone product at all. What are the potential causes and how can I resolve this?
A: Low or no yield in Friedel-Crafts acylation is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] Any presence of water in the glassware, solvents, or reagents will lead to its deactivation.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use a fresh, anhydrous Lewis acid catalyst and handle it in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your benzene ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), it will be deactivated and less likely to react.[2]
-
Solution: If your substrate has strongly deactivating groups, consider using a more activated benzene derivative or exploring alternative synthetic routes.
-
-
Insufficient Catalyst: The benzophenone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[3] Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. A common starting point is a 1:1.1:1.2 molar ratio of the arene, acyl chloride, and AlCl₃ respectively.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures can promote the formation of side products and tar.[1]
-
Solution: Carefully monitor and control the reaction temperature. For many benzophenone syntheses, maintaining a temperature range of 0-5°C during the addition of reactants is recommended.[1]
-
Issue 2: Formation of Tar-like Side Products
Q: My reaction mixture has turned dark and is producing a significant amount of tar, making product isolation difficult. What causes this and how can I prevent it?
A: Tar formation is a common issue in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid catalyst and elevated temperatures.
Possible Causes & Solutions:
-
High Reaction Temperature: Excessive heat is a primary contributor to tar formation.[1]
-
Solution: Maintain a low and consistent temperature, particularly during the initial exothermic phase of the reaction. Using an ice bath is highly recommended.[1]
-
-
Excess Catalyst: Using an excessive amount of the Lewis acid can catalyze unwanted polymerization and side reactions.
-
Solution: Use the minimum effective amount of catalyst. While a stoichiometric amount is often necessary, a large excess should be avoided.
-
-
Impurities in Reagents: Impurities present in the starting materials or solvent can also lead to tar formation.
-
Solution: Ensure the use of high-purity, dry solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for Friedel-Crafts acylation?
A1: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water will react with the catalyst, hydrolyzing it and rendering it inactive.[2] This will halt the desired reaction. Therefore, using dry glassware, anhydrous reagents, and an inert atmosphere is critical for success.
Q2: Can I use a substituted benzene in a Friedel-Crafts acylation to produce a substituted benzophenone?
A2: Yes, however, the nature of the substituent is crucial. Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring will activate it towards electrophilic substitution and can increase the reaction rate. Conversely, strongly electron-withdrawing groups (e.g., nitro, carboxyl) will deactivate the ring and may prevent the reaction from occurring.[2]
Q3: Is it possible to get multiple acylations on the benzene ring?
A3: Generally, polysubstitution is not a major issue in Friedel-Crafts acylation. The acyl group introduced onto the benzene ring is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[3]
Q4: What is the role of the Lewis acid in the reaction mechanism?
A4: The Lewis acid, typically AlCl₃, coordinates to the acyl halide (e.g., benzoyl chloride). This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the active electrophile that is then attacked by the electron-rich benzene ring.[3]
Data Presentation
The following table summarizes the effect of different catalysts on the yield of benzophenone derivatives under various conditions.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [1] |
| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [1] |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | Reflux | 8 | 4-Methoxyacetophenone | 95 | [1] |
| Benzene | Benzoyl Chloride | FeCl₃ | BmimCl–FeCl₃ | 80 | 0.5 | Benzophenone | >99 | [4] |
| Benzene | Benzoyl Chloride | ZnCl₂ | BmimCl–ZnCl₂ | 80 | 2 | Benzophenone | 85 | [4] |
| Aniline | 4-fluorobenzoyl Chloride | Cu(OTf)₂ (0.1) | None | 150 | 2 | 4-Amino-4'-fluorobenzophenone | 68 | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol outlines the synthesis of benzophenone from benzene and benzoyl chloride using an aluminum chloride catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Place the entire setup in an ice bath.[1]
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.
-
In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.[1]
-
After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the low temperature.[1]
-
-
Reaction:
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly, pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude benzophenone can be purified by recrystallization from ethanol.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation for benzophenone synthesis.
References
Technical Support Center: Synthesis of Halogenated Benzophenones
Welcome to the technical support center for the synthesis of halogenated benzophenones. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of halogenated benzophenones, primarily via the Friedel-Crafts acylation of haloarenes.
Issue 1: Low Yield of the Desired Halogenated Benzophenone
Q: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Possible Causes & Solutions:
-
Catalyst Deactivation by Moisture : The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[2]
-
Incorrect Reaction Temperature : Temperature control is critical. Temperatures that are too low can result in an impractically slow reaction rate, while excessively high temperatures can promote the formation of unwanted side products and tar.[1]
-
Sub-optimal Stoichiometry : An incorrect molar ratio of the haloarene, acylating agent, and catalyst can lead to incomplete conversion. Because the ketone product forms a complex with the Lewis acid, a stoichiometric quantity of the catalyst is typically required.[5]
-
Solution : Carefully calculate and measure the molar ratios. A slight excess of the Lewis acid (e.g., 1.1 equivalents) is often used to ensure the reaction goes to completion.[3]
-
-
Deactivated Aromatic Ring : Friedel-Crafts reactions are generally ineffective for aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂). Haloarenes themselves are deactivated, making the reaction inherently slower than with benzene.[6][7]
-
Solution : If your haloarene contains additional strong deactivating groups, the reaction may not proceed under standard conditions. Consider using a more active catalyst system or exploring alternative synthetic routes like a cross-coupling reaction.[8]
-
Issue 2: Formation of Isomeric Byproducts
Q: My final product is a mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity?
A: The halogen substituent on the aromatic ring is an ortho-, para-director. However, the formation of a mixture of isomers is a well-documented side reaction, with the distribution being highly dependent on reaction conditions.
Possible Causes & Solutions:
-
Steric and Electronic Effects : The acylation of a haloarene like chlorobenzene typically yields the p-isomer as the major product, but significant amounts of the o-isomer can also form. The m-isomer is usually a minor byproduct.[9]
-
Solution : Modifying reaction parameters can influence the isomer ratio. Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable p-isomer. Changing the solvent or the Lewis acid catalyst can also alter the product distribution (see Data Presentation section for examples).[8]
-
-
Rearrangement/Dechlorobenzoylation : In some cases, particularly with dichlorobenzenes, rearrangement and dechlorobenzoylation can occur, leading to unexpected isomeric products or even non-halogenated benzophenone.[9]
-
Solution : If isomer separation by standard methods like recrystallization or column chromatography proves difficult due to similar polarities, consider alternative purification techniques.[8] Sometimes, converting the ketone mixture to a crystalline derivative (like an oxime) can facilitate separation, followed by regeneration of the purified ketone.[8]
-
Issue 3: Presence of Unexpected Byproducts
Q: Besides isomers, I've identified other impurities in my product mixture. What are they likely to be?
A: Several side reactions can lead to byproducts other than isomers.
Possible Causes & Solutions:
-
Polyacylation (Diacylation) : While the benzophenone product is deactivated towards further electrophilic substitution, preventing polyacylation is a key advantage over Friedel-Crafts alkylation.[10][11] However, under harsh conditions (high temperature, large excess of acylating agent), diacylation can occur, especially if the haloarene ring is activated by other substituents.
-
Solution : Use a strict 1:1 stoichiometry of the haloarene to the acylating agent. Ensure the reaction temperature is controlled. The deactivating nature of the newly introduced acyl group generally prevents this, but it's a possibility to consider.[12]
-
-
Dehalogenation : The reaction conditions of a Friedel-Crafts acylation can sometimes lead to the removal of the halogen substituent from the starting material or product, resulting in the formation of non-halogenated benzophenone.[9]
-
Solution : This is often difficult to prevent completely. Careful control of reaction time and temperature may minimize this side reaction. Purification via column chromatography is typically required to separate the halogenated product from its non-halogenated counterpart.
-
-
Tar Formation : The appearance of a dark, viscous, tar-like substance is a common issue.
Data Presentation
The distribution of products in the Friedel-Crafts benzoylation of chlorobenzene is highly sensitive to the reaction conditions. The following table summarizes key quantitative data from literature, illustrating the impact of solvent and temperature on isomer formation.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | ortho- Isomer (%) | meta- Isomer (%) | para- Isomer (%) | Benzophenone (%) |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Chlorobenzene | 100 | 11.6 | 0.1 | 87.5 | 0.8 |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 3.2 | 0.1 | 96.7 | 0.0 |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 100 | 6.2 | 0.8 | 91.5 | 1.5 |
| o-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 100 | - | - | 3,4-DCBP* (main) | 2,3-DCBP* (minor) |
| m-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 100 | - | - | 2,4-DCBP* (main) | 2,6-DCBP* (minor) |
| p-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 100 | - | - | 2,5-DCBP* (main) | 3,4-DCBP* (rearranged) |
*Data adapted from studies on the benzoylation of chlorobenzene and dichlorobenzenes.[9] DCBP = Dichlorobenzophenone. The table highlights that lower temperatures in a polar solvent like nitrobenzene can significantly increase the yield of the desired para-isomer.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of halogenated benzophenones, a frequent challenge for researchers.
Experimental Protocols
Key Experiment: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation
This protocol details a general laboratory procedure for the synthesis of 4-chlorobenzophenone from chlorobenzene and benzoyl chloride.
Materials:
-
Chlorobenzene (substrate)
-
Benzoyl chloride (acylating agent)
-
Anhydrous aluminum chloride (AlCl₃, catalyst)[4]
-
Dichloromethane (DCM, anhydrous solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)[3]
-
Dropping funnel, oven-dried
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser. Place the entire setup under an inert atmosphere (nitrogen or argon) and maintain it in an ice-water bath to cool to 0-5°C.[3]
-
Reagent Charging : In a fume hood, charge the flask with anhydrous dichloromethane. To the stirred solvent, slowly and portion-wise add anhydrous aluminum chloride (1.1 equivalents). A suspension will form.[3]
-
Addition of Acylating Agent : Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C.[2][4]
-
Addition of Substrate : Following the complete addition of benzoyl chloride, add chlorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel, again maintaining strict temperature control.[3]
-
Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]
-
Work-up (Quenching) : Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a beaker filled with a large amount of crushed ice and some concentrated HCl to decompose the aluminum chloride-ketone complex.[3] This step is highly exothermic and will evolve HCl gas, and must be performed in a well-ventilated fume hood.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.[13]
-
Washing : Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent using a rotary evaporator to yield the crude product.[4] The crude 4-chlorobenzophenone can be further purified by recrystallization, typically from ethanol or methanol, to obtain a white crystalline solid.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Friedel-Crafts Acylation [www1.udel.edu]
Optimizing temperature and reaction time for benzophenone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the synthesis of benzophenone. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly in optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing benzophenone in a laboratory setting?
A1: The most prevalent laboratory method is the Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This method is well-established and generally provides high yields when performed under optimal conditions.[2][3] An alternative high-yield method involves the reaction of benzene with carbon tetrachloride to form dichlorodiphenylmethane, which is then hydrolyzed to benzophenone.[1][2][4]
Q2: Why are anhydrous conditions critical for the Friedel-Crafts acylation?
A2: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture. Water will hydrolyze and deactivate the AlCl₃ catalyst, rendering it ineffective for the reaction.[5] This will significantly reduce the yield or prevent the reaction from occurring altogether. Therefore, it is crucial to use flame-dried glassware and anhydrous solvents and reagents.
Q3: What is the role of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation?
A3: The Lewis acid is a crucial catalyst that activates the benzoyl chloride. It coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion (C₆H₅CO⁺). This acylium ion is then attacked by the electron-rich benzene ring to form the carbon-carbon bond necessary for benzophenone.
Q4: Can other Lewis acids be used instead of aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can be used. However, their reactivity varies. While AlCl₃ is highly active, it can sometimes promote side reactions. Milder catalysts like FeCl₃ may require higher temperatures or longer reaction times to achieve similar yields but can offer better selectivity for more sensitive substrates.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzophenone, with a focus on optimizing temperature and reaction time.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in benzophenone synthesis are a common problem and can often be traced back to several key factors:
-
Inactive Catalyst: The anhydrous aluminum chloride used is highly hygroscopic. If it has been improperly stored or is old, it may have absorbed moisture and lost its activity.
-
Solution: Always use a fresh, high-quality batch of anhydrous aluminum chloride. Handle it quickly in a dry environment, preferably under an inert atmosphere if possible.
-
-
Presence of Moisture: Traces of water in the solvents (benzene, carbon tetrachloride) or on the glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use commercially available anhydrous solvents or dry them using appropriate methods before the reaction.
-
-
Incorrect Reaction Temperature: The Friedel-Crafts acylation is highly exothermic and temperature-sensitive.
-
Solution: Maintain strict temperature control throughout the addition of reagents. For the synthesis via dichlorodiphenylmethane, the temperature should be kept between 5-10°C.[2][4][6] Temperatures above 10°C can lead to the formation of tarry by-products, significantly reducing the yield.[2][4][6] Conversely, temperatures below 5°C may cause the reaction to proceed too slowly.[2][4][6]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC).[5] For the dichlorodiphenylmethane route, after the initial 3-hour stirring period, allowing the mixture to stand for about 12 hours is recommended for the reaction to complete.[2][4] For Friedel-Crafts acylation, a typical reaction time is 2-4 hours at room temperature after the initial cooled addition.[5]
-
-
Loss of Product During Workup: Benzophenone can be lost during the extraction and purification steps.
-
Solution: Perform aqueous extractions carefully to avoid the formation of emulsions. Ensure all organic layers are combined to maximize product recovery. During purification by distillation, use a vacuum to lower the boiling point and prevent thermal degradation of the product.
-
Q2: My reaction mixture has turned into a dark, tarry mess. How can I prevent this?
A2: The formation of dark, tarry substances is almost always a result of the reaction temperature being too high.[2][6]
-
Solution: Implement more efficient cooling. Use an ice-salt bath to achieve temperatures below 5°C. Add the reagents dropwise and at a slow, controlled rate to prevent a rapid exothermic reaction that increases the internal temperature.[2] Efficient stirring is also crucial to dissipate heat throughout the reaction mixture.
Q3: The final product is an oil and will not crystallize. What should I do?
A3: Pure benzophenone is a white solid with a melting point of 47-48°C.[4] If your product is an oil, it is likely impure.
-
Solution:
-
Purification: The most common methods for purifying benzophenone are recrystallization (from ethanol or ligroin) and vacuum distillation.[2]
-
Seeding: If you have a small crystal of pure benzophenone, you can add it to the oil (a technique called "seeding") to induce crystallization.
-
Scratching: Sometimes, scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites and initiate crystallization.
-
Data Presentation
The following tables summarize the reported yields for common benzophenone synthesis methods and the critical temperature parameters for the high-yield dichlorodiphenylmethane route.
Table 1: Comparative Yields of Benzophenone Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reported Yield (%) | Reference |
| Hydrolysis of Dichlorodiphenylmethane | Benzene and Carbon Tetrachloride | AlCl₃ / Water | 80-89% | [2][4] |
| Friedel-Crafts Acylation | Benzene and Benzoyl Chloride | AlCl₃ | High (not specified) | [2] |
| Oxidation of Diphenylmethane | Diphenylmethane and Air | Copper Naphthenate | 72.8% | [7] |
| Oxidation of Diphenylmethane | Diphenylmethane and H₂O₂ | Co/MCM-41 | 99.1% | [2] |
Table 2: Temperature and Time Parameters for Benzophenone Synthesis via Dichlorodiphenylmethane
| Parameter | Recommended Range | Rationale | Reference |
| Initial Reaction Temperature | 5-10°C | Below 5°C, the reaction is too slow. Above 10°C, there is increased formation of tarry by-products and a lower yield. | [2][4][6] |
| Stirring Time (Post-Addition) | ~3 hours | To ensure thorough mixing and reaction of the added reagents. | [2][4] |
| Standing Time | ~12 hours | Allows the reaction to proceed to completion at room temperature. | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of Benzophenone via Dichlorodiphenylmethane Hydrolysis
This protocol is adapted from a high-yield (80-89%) procedure.[2][4]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Dry carbon tetrachloride (CCl₄)
-
Water
-
Ice
Procedure:
-
Setup: In a 5-liter two-necked, round-bottomed flask, place 455 g of anhydrous AlCl₃ and 1 liter of dry CCl₄. Equip the flask with an efficient mechanical stirrer, a separatory funnel, a thermometer, and a reflux condenser connected to a gas trap to absorb the evolved hydrogen chloride.[4]
-
Initiation: Cool the flask in an ice bath until the temperature of the CCl₄ drops to 10–15°C. Start the stirrer and add 50 cc of dry benzene all at once. The reaction should begin immediately, indicated by the evolution of HCl gas and a rise in temperature.[4]
-
Addition of Reactants: As soon as the reaction starts, add salt to the ice bath for more effective cooling. In the separatory funnel, prepare a mixture of 550 cc of benzene and 550 cc of CCl₄. Add this mixture dropwise to the reaction flask at a rate that maintains the internal temperature between 5°C and 10°C. This addition typically takes one to two hours with efficient cooling.[2][4]
-
Reaction Time: After the addition is complete, continue stirring for approximately 3 hours while keeping the temperature at about 10°C. Then, stop stirring and allow the mixture to stand for about 12 hours, during which it will come to room temperature.[2][4]
-
Hydrolysis: Restart the stirrer and cool the flask externally. Slowly and cautiously add about 500 cc of water. The excess CCl₄ will likely reflux during this process.
-
Workup: Heat the mixture on a steam bath to remove most of the excess CCl₄. Then, perform a steam distillation to remove the remaining CCl₄ and to complete the hydrolysis of the dichlorodiphenylmethane intermediate to benzophenone.
-
Isolation and Purification: Separate the upper benzophenone layer from the aqueous layer. Extract the aqueous layer with benzene and combine the extract with the main product. Remove the benzene under ordinary pressure, and then distill the benzophenone under reduced pressure. The product should be a white solid.[4]
Protocol 2: Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol describes the classic approach using benzoyl chloride.
Materials:
-
Anhydrous benzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) (as solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.
-
Catalyst Addition: While stirring, slowly and in portions, add the anhydrous aluminum chloride to the cooled solution. Ensure the temperature does not rise significantly.
-
Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.[5]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue to stir for 2-4 hours. Monitor the reaction progress by TLC.[5]
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, pour the reaction mixture onto crushed ice, followed by the addition of dilute HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator. Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for benzophenone synthesis via the dichlorodiphenylmethane route.
Caption: Troubleshooting flowchart for low benzophenone yield.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. US3642906A - Manufacture of benzophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-4'-fluorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of impurities from 2-Chloro-4'-fluorobenzophenone. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and structured data to facilitate successful purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthesis process, which is often a Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: Fluorobenzene and 2-chlorobenzoyl chloride.
-
Isomeric Byproducts: Such as 4-chloro-4'-fluorobenzophenone, arising from rearrangement or impurities in the starting materials.
-
Polysubstituted Products: Diacylated fluorobenzene species.
-
Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) used in the synthesis.[1][2]
-
Solvent Residues: From the reaction or initial work-up steps.
Q2: My purified this compound is off-color (e.g., yellow or brownish). How can I remove colored impurities?
A2: A common and effective method for removing colored impurities is treatment with activated carbon during recrystallization.[3] Add a small amount of activated carbon (approximately 1-2% by weight of your crude product) to the hot, dissolved solution of your compound before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Several factors can inhibit crystallization. Here are some troubleshooting steps:
-
Supersaturation: Your solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration of the product.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Solvent Choice: The solvent system may not be optimal. You may need to experiment with different solvents or solvent mixtures.
Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the solution cools too quickly. To remedy this:
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the minimum amount of boiling solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an oil.
-
Solvent System Modification: Consider using a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.
Q5: How do I choose an appropriate solvent for recrystallization?
A5: An ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.[4]
For a ketone-containing compound like this compound, suitable solvents could include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4][5]
Purification Protocols
Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.
Materials:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale |
| Recrystallization | Ethanol or Isopropanol | Good solubility at high temperatures and poor solubility at low temperatures for many benzophenone derivatives.[3] |
| Recrystallization | Ethyl Acetate / Hexanes | A polar/non-polar mixture that can be fine-tuned for optimal solubility characteristics.[4] |
| Column Chromatography | Hexanes / Ethyl Acetate Gradient | A common eluent system for separating compounds of moderate polarity on silica gel.[6] |
| Column Chromatography | Dichloromethane / Hexanes | Another effective eluent system for flash chromatography of moderately polar organic compounds. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Principle | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity and impurity profiling for non-volatile compounds.[7] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile impurities like residual solvents.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Structural confirmation and identification of unknown impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and quantification of compounds, often coupled with HPLC or GC.[7] |
Visualizations
References
- 1. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Friedel-Crafts acylation, and how do I choose the best one?
A1: The choice of catalyst is critical and depends on the reactivity of the aromatic substrate and the acylating agent.
-
Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid catalyst used.[1][2][3] Other Lewis acids like FeCl₃, BF₃, and ZnCl₂ are also employed.[2][4][5] These are suitable for a wide range of aromatic compounds.
-
Heterogeneous Catalysts (Solid Acids): For greener and more sustainable processes, solid acid catalysts are gaining prominence. These include zeolites (e.g., Hβ, HZSM-5), clays, and metal oxides (e.g., ZnO).[5][6][7][8] Their main advantages are ease of separation from the reaction mixture, reusability, and reduced corrosiveness and waste generation.[5][7]
-
Brønsted Acids: In some cases, particularly with activated aromatic rings, Brønsted acids can be used as catalysts.[4]
Catalyst Selection Logic
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: Unlike Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the product is an aryl ketone. This ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (like AlCl₃).[4][9][10] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is generally needed to drive the reaction to completion.[4][9][10] The complex is typically destroyed during the aqueous workup to release the final ketone product.[4]
Q3: What are the main advantages of Friedel-Crafts acylation over alkylation?
A3: Friedel-Crafts acylation has several key advantages over alkylation:
-
No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[11][12][13] This leads to more predictable and cleaner products, whereas alkylation is prone to carbocation rearrangements.[13][14]
-
Avoids Poly-Substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[9][11][15] This prevents the polysubstitution that often plagues alkylation reactions, where the introduced alkyl group activates the ring.[9][11]
Troubleshooting Guide
Q1: My reaction yield is low or zero. What are the common causes?
A1: Low or no yield is a frequent issue and can often be traced back to several key factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic attack, which can prevent the reaction from proceeding.[9][10][16] The aromatic ring generally needs to be at least as reactive as a mono-halobenzene.[16]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[9][10] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is critical to use anhydrous conditions, including thoroughly dried glassware and an inert atmosphere (e.g., nitrogen or argon).[10]
-
Insufficient Catalyst: As the product ketone forms a complex with the Lewis acid, a stoichiometric amount of the catalyst is often necessary.[4][9][10] Using only a catalytic amount can result in a low yield.
-
Sub-optimal Temperature: Reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may proceed well at room temperature or require cooling to prevent side reactions.[9]
Troubleshooting Workflow for Low Yield
Q2: Can I use an aromatic compound with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts acylation?
A2: It is generally not recommended. Aromatic compounds containing amine or hydroxyl groups are problematic because the Lewis acid catalyst will preferentially coordinate with the lone pairs on the nitrogen or oxygen atoms.[10][16] This forms a highly unreactive complex, deactivating the ring towards the desired acylation.[1][16] Furthermore, these groups can lead to competing N-acylation or O-acylation instead of the intended ring acylation.[16][17]
Q3: My catalyst appears insoluble or forms a sludge in the reaction mixture. Is this normal?
A3: Yes, this is often normal, especially with heterogeneous catalysts like zeolites or when using AlCl₃ in non-polar solvents where its solubility is low. The reaction can proceed effectively as a suspension. Ensure vigorous stirring to maximize the surface area contact between the catalyst and the reactants. The formation of a thick sludge can also occur as the product-catalyst complex precipitates.
Catalyst Performance Data
The selection of a catalyst can significantly influence conversion rates and product yields. The following table summarizes performance data for the acylation of thiophene, a common reaction in pharmaceutical synthesis.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac. Anhydride = 1:3[18] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac. Anhydride = 1:3[18] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac. Anhydride = 1:2[18] |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[18] |
| ZnO | Various Acid Chlorides | High (Qualitative) | High (Qualitative) | Solvent-free, Room Temperature[6] |
Key Observation: Solid acid catalysts like Hβ zeolite show excellent activity and selectivity under relatively mild conditions and offer the advantage of being recoverable and reusable.[18]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole using AlCl₃
This protocol describes a standard procedure for the acylation of anisole with acetyl chloride.
Materials:
-
Anisole (1.0 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.[10]
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.[10]
-
Substrate Addition: Dissolve anisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[10]
-
Reaction: Allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by concentrated HCl to hydrolyze the aluminum chloride complex.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[10]
Protocol 2: Acylation of Thiophene using Hβ Zeolite
This protocol is adapted from studies using a reusable solid acid catalyst.[18]
Materials:
-
Thiophene (1.0 equivalent)
-
Acetic anhydride (3.0 equivalents)
-
Hβ Zeolite catalyst
Procedure:
-
Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[18]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add thiophene (0.1 mol) and acetic anhydride (0.3 mol).[18]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.[18]
-
Reaction: Heat the mixture in a water bath to 60°C and stir. Monitor the reaction progress using GC analysis. The reaction is typically complete within 2 hours.[18]
-
Workup: After completion, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration for regeneration and reuse. The liquid product can then be purified by distillation.[18]
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 18. benchchem.com [benchchem.com]
Preventing byproduct formation in the synthesis of Nuarimol intermediates
Technical Support Center: Synthesis of Nuarimol Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts during the synthesis of Nuarimol and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing the final Nuarimol molecule?
A1: The core reaction for synthesizing Nuarimol, α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol, is the nucleophilic addition of a pyrimidine organometallic reagent to the ketone intermediate, (2-chlorophenyl)(4-fluorophenyl)methanone. This is typically achieved using a Grignard reagent (5-pyrimidylmagnesium bromide) or an organolithium reagent (5-lithiopyrimidine).
Q2: What are the most common byproducts encountered in the Grignard reaction step for Nuarimol synthesis?
A2: The most prevalent byproducts stem from the high reactivity of the Grignard reagent. Key byproducts include pyrimidine (formed by reaction with trace water), bipyrimidine (from homocoupling), and unreacted starting ketone (resulting from enolization or failed reaction).[1][2][3]
Q3: How can I minimize the formation of pyrimidine as a byproduct?
A3: The formation of pyrimidine occurs when the Grignard reagent reacts with protic sources, most commonly water.[1][4] To prevent this, all glassware must be rigorously dried (e.g., oven-dried at >120°C overnight), and anhydrous solvents (like diethyl ether or THF) must be used.[1][4] The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.
Q4: What causes the formation of bipyrimidine and how can it be avoided?
A4: Bipyrimidine is a homocoupling product that can form during the synthesis of the Grignard reagent itself or during the subsequent reaction.[2] This side reaction is often catalyzed by trace transition metal impurities. Using high-purity magnesium turnings and ensuring the cleanliness of the reaction vessel can help minimize this byproduct.
Q5: My reaction results in a low yield of Nuarimol and recovery of the starting ketone. What is happening?
A5: Recovering the starting ketone, (2-chlorophenyl)(4-fluorophenyl)methanone, suggests that the nucleophilic addition did not occur efficiently. This can be due to two primary reasons:
-
Deactivated Grignard Reagent: The Grignard reagent may have been quenched by moisture or air before or during the reaction.[1]
-
Enolization: The Grignard reagent can act as a base, abstracting a proton from a position alpha to the ketone, forming an enolate.[3][5] This enolate is unreactive toward further Grignard addition and reverts to the starting ketone upon acidic workup. Using a less sterically hindered Grignard reagent or running the reaction at lower temperatures can sometimes mitigate this issue.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low yield of desired product, (2-chlorophenyl)(4-fluorophenyl)methanone, from Friedel-Crafts acylation.
-
Symptom: Purification reveals significant amounts of starting materials (fluorobenzene) or polysubstituted byproducts.
-
Possible Cause: Incorrect stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) or reaction temperature. The Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride is a key step.[6]
-
Troubleshooting Steps:
-
Optimize Catalyst Amount: Ensure at least one equivalent of AlCl₃ is used to complex with the product ketone, driving the reaction to completion.
-
Control Temperature: Maintain a low temperature during the initial addition to prevent unwanted side reactions and polysubstitution.
-
Purity of Reagents: Use high-purity 2-chlorobenzoyl chloride and fluorobenzene.
-
Issue 2: Grignard reagent formation is sluggish or does not initiate.
-
Symptom: Magnesium turnings do not react with 5-bromopyrimidine.
-
Possible Cause: The passivating layer of magnesium oxide on the surface of the magnesium is inhibiting the reaction.[5]
-
Troubleshooting Steps:
-
Activation of Magnesium:
-
Mechanically crush the magnesium turnings in a dry flask to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These activating agents will react with the magnesium surface to initiate the Grignard formation.
-
-
Ensure Anhydrous Conditions: Confirm that the solvent and glassware are completely dry, as even trace moisture can halt the reaction.[1]
-
Issue 3: A significant amount of a high-molecular-weight, nonpolar byproduct is observed.
-
Symptom: TLC or GC-MS analysis shows a major byproduct with a mass corresponding to a bipyrimidine species.
-
Possible Cause: Wurtz-type homocoupling of the Grignard reagent.
-
Troubleshooting Steps:
-
Slow Addition: Add the 5-bromopyrimidine solution slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.
-
Temperature Control: Avoid excessive heating during Grignard formation, as higher temperatures can favor coupling reactions.
-
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing the yield of Nuarimol and minimizing byproducts. The following table summarizes the impact of key parameters.
| Parameter | Condition | Effect on Main Product Yield | Effect on Byproduct Formation | Reference |
| Temperature | Low (-20°C to 0°C) | Generally increases selectivity | Reduces rates of side reactions like enolization and coupling | [7] |
| High (>35°C, reflux) | May increase reaction rate but decrease selectivity | Increases risk of enolization and homocoupling | [2] | |
| Solvent | Diethyl Ether | Standard solvent, good yields | Low boiling point requires careful temperature control | [4] |
| Tetrahydrofuran (THF) | Higher boiling point, can improve solubility of reagents | Must be rigorously dried as it is more hygroscopic than ether | [1] | |
| Addition Rate | Slow, dropwise addition of ketone to Grignard | Maximizes yield | Minimizes enolization by keeping the ketone as the limiting reagent at any given time | [3] |
| Rapid addition | Lower yield | Increases local concentration of ketone, promoting enolization | [3] | |
| Moisture Content | < 50 ppm H₂O in solvent | High yield | Minimal formation of pyrimidine byproduct | [1] |
| > 200 ppm H₂O in solvent | Significantly reduced yield | Increased formation of pyrimidine from quenched Grignard reagent | [1] |
Experimental Protocols
Protocol 1: Synthesis of (2-chlorophenyl)(4-fluorophenyl)methanone
This protocol describes a typical Friedel-Crafts acylation reaction.
-
Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Solvent Addition: Add dry dichloromethane (CH₂Cl₂) to the flask and cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add 2-chlorobenzoyl chloride (1.0 eq.) to the stirred suspension.
-
Reaction: Add fluorobenzene (1.5 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6]
Protocol 2: Synthesis of Nuarimol via Grignard Reaction
This protocol details the addition of a pyrimidyl Grignard reagent to the ketone intermediate.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) and a small iodine crystal in a flame-dried flask under a nitrogen atmosphere.
-
Add a small portion of a solution of 5-bromopyrimidine (1.0 eq.) in anhydrous THF via a dropping funnel to initiate the reaction.
-
Once initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.
-
-
Addition to Ketone:
-
In a separate flame-dried flask, dissolve (2-chlorophenyl)(4-fluorophenyl)methanone (0.9 eq.) in anhydrous THF.
-
Cool the ketone solution to 0°C.
-
Slowly add the prepared Grignard reagent to the ketone solution via cannula transfer, maintaining the temperature below 5°C.
-
-
Reaction and Quenching:
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
-
Extraction and Purification:
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Nuarimol.
-
Diagrams and Workflows
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways in Nuarimol synthesis.
Caption: Troubleshooting workflow for low Nuarimol yield.
References
Technical Support Center: Scaling Up the Production of 2-Chloro-4'-fluorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Chloro-4'-fluorobenzophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common Friedel-Crafts acylation route.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inactive catalyst (e.g., AlCl₃) due to moisture exposure.[1] | Ensure all glassware is thoroughly dried. Use fresh, anhydrous Lewis acid catalyst.[1] Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated aromatic ring (less common for fluorobenzene).[1] | While fluorobenzene is activated, ensure the starting material is pure. | |
| Insufficient catalyst loading. | For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst.[1] | |
| Low reaction temperature. | Some reactions may require heating to overcome the activation energy.[1] Optimization of the reaction temperature is crucial. | |
| Formation of Multiple Byproducts | Side reactions due to high temperatures. | Optimize and maintain a consistent reaction temperature. Excessively high temperatures can lead to decomposition and side product formation.[1] |
| Presence of impurities in starting materials. | Use high-purity 2-chlorobenzoyl chloride and fluorobenzene. Impurities can lead to undesired side reactions.[1] | |
| Isomer formation. | While the fluorine atom directs acylation primarily to the para position, other isomers can form. Optimize reaction conditions to favor the desired isomer. | |
| Product Loss During Workup | Incomplete extraction of the product. | Optimize the extraction solvent and the number of extractions. |
| Emulsion formation during aqueous wash. | Add a small amount of brine or a different solvent to break the emulsion. | |
| Product decomposition during purification. | If using distillation, ensure it is performed under reduced pressure to avoid high temperatures that can cause degradation. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Monitor the reaction to completion using techniques like TLC or HPLC. |
| Formation of closely related impurities. | Recrystallization from a suitable solvent system is often effective for purification. Solvent screening may be necessary. | |
| Tarry, unidentified impurities. | This can result from suboptimal reaction conditions. A thorough optimization of temperature, reaction time, and catalyst loading is recommended. In some cases, column chromatography may be necessary for initial purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis route for this compound?
A1: The most prevalent method for industrial-scale synthesis is the Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Q2: Why is my Friedel-Crafts acylation reaction not working despite following the protocol?
A2: The most common reason for failure in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst by moisture.[1] It is critical to use anhydrous conditions, including dry glassware, solvents, and a fresh batch of catalyst.[1] Additionally, ensure that a sufficient amount of catalyst is used, as the product can form a complex with it, rendering it inactive.[1]
Q3: What are some common side products in this synthesis, and how can I minimize them?
A3: Potential side products include isomers of this compound and products from reactions with impurities in the starting materials. To minimize these, use high-purity reagents and optimize reaction conditions such as temperature and reaction time.[1]
Q4: What are the recommended solvents for the reaction and workup?
A4: Solvents like dichloromethane, 1,2-dichloroethane, or an excess of fluorobenzene itself can be used for the reaction. For workup, a water-immiscible organic solvent is used for extraction.
Q5: How can I effectively purify the crude this compound on a large scale?
A5: On a large scale, purification is often achieved through crystallization. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly to form crystals of high purity. Distillation under reduced pressure can also be an option if the product is thermally stable.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-chlorobenzoyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane from the dropping funnel.
-
Fluorobenzene Addition: After the addition of the acid chloride solution, add fluorobenzene dropwise while maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by vacuum distillation.
Visualizations
Signaling Pathway: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
Caption: A troubleshooting guide for addressing low yields in the synthesis.
References
Technical Support Center: Purity Assessment of Substituted Benzophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted benzophenones. The following sections detail common analytical techniques, experimental protocols, and solutions to potential challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of substituted benzophenones?
A1: The most common and effective methods for assessing the purity of substituted benzophenones include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).[1][2][3] The choice of technique depends on the specific properties of the benzophenone derivative, the nature of the expected impurities, and the required sensitivity and selectivity of the analysis.[3]
Q2: When is HPLC the preferred method for purity analysis?
A2: HPLC is often the preferred method due to its high selectivity, precision, and accuracy in separating and quantifying impurities.[4] A reversed-phase HPLC (RP-HPLC) method with a Diode Array Detector (DAD) is particularly useful as it can separate the main compound from potential impurities and degradation products, making it a stability-indicating method.[5]
Q3: Can GC-MS be used for all substituted benzophenones?
A3: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3] However, for substituted benzophenones with low thermal stability or volatility, a derivatization step may be necessary, which can complicate the procedure.[6][7]
Q4: What are the advantages of using qNMR for purity determination?
A4: Quantitative NMR (qNMR) is a robust method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][8] It offers an intrinsically linear response, requires no calibration curve, and can be used for small sample amounts.[9] This makes it particularly valuable for novel synthetic molecules where certified reference standards are not available.[9]
Q5: How does DSC contribute to purity assessment?
A5: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the absolute purity of crystalline organic compounds.[1][10] The principle is based on the fact that impurities lower the melting point and broaden the melting range of a substance.[10][11] DSC is a rapid and accurate method for assessing the overall purity of eutectic impurities, especially for compounds that are at least 98% pure.[2]
Q6: What is a forced degradation study and why is it important?
A6: A forced degradation study involves subjecting a drug substance to more severe conditions than accelerated stability testing, such as heat, light, humidity, and extreme pH, to intentionally degrade it.[12] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradants.[12][13]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Interaction with active silanol groups on the column.[14]- Column overload.[15]- Inappropriate mobile phase pH.[14] | - Use a high-purity silica-based column.- Decrease the mobile phase pH to suppress silanol ionization.[14]- Reduce the sample injection volume.[15] |
| Retention Time Drift | - Poor column temperature control.[16]- Incorrect mobile phase composition.[16]- Air bubbles in the system.[16] | - Use a column oven for stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the system.[16] |
| Baseline Noise or Drift | - Contaminated detector flow cell.[16]- Air bubbles in the system.[16]- Leaks in the system.[16] | - Flush the flow cell with a strong organic solvent.- Degas the mobile phase and purge the system.- Check for and tighten any loose fittings.[16] |
| Ghost Peaks | - Late elution of components from a previous injection.- Contaminants in the mobile phase or sample. | - Use a gradient with a final wash step to elute strongly retained compounds.- Ensure high purity of solvents and proper sample preparation. |
GC-MS Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing or Fronting | - Column overloading.[17]- Active sites on the column.[17]- Improper sample vaporization.[17] | - Dilute the sample or reduce the injection volume.- Use a deactivated column or perform column conditioning.- Optimize the injector temperature. |
| Poor Resolution | - Inadequate column selectivity.[17]- Incorrect temperature program.[17] | - Select a column with a different stationary phase.- Optimize the oven temperature program (ramp rate and hold times). |
| Baseline Instability | - Column bleed.[17]- Contamination in the system.[17]- Detector instability.[17] | - Condition the column at a higher temperature.- Clean the injector and detector.- Ensure a stable carrier gas flow. |
| Irreproducible Results | - Leaks in the system.- Inconsistent injection volume. | - Perform a leak check of the system.- Use an autosampler for precise injections. |
Experimental Protocols and Data
HPLC Method for Purity of 2-Amino-5-bromobenzophenone
A stability-indicating reversed-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is effective for the purity determination of 2-Amino-5-bromobenzophenone.[5]
Instrumentation and Reagents:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid or formic acid for pH adjustment.
-
Reference Standard: A well-characterized 2-Amino-5-bromobenzophenone standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation: Accurately weigh and dissolve samples in the mobile phase to a concentration of approximately 1 mg/mL.[18]
Method Validation Parameters:
| Parameter | HPLC | UV-Visible Spectrophotometry | Typical Acceptance Criteria (ICH) |
| Specificity | High (excellent separation) | Low (potential interference) | The method should unequivocally assess the analyte.[5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (depends on concentration)[5] |
| Precision (% RSD) - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2%[5] |
| Precision (% RSD) - Intermediate | ≤ 2.0% | ≤ 3.0% | ≤ 3%[5] |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | Signal-to-noise ratio of 10:1.[5] |
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR can determine the absolute purity of substituted benzophenones without a specific reference standard for the analyte.[3][18]
Instrumentation and Reagents:
-
System: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[18]
-
Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid).[18]
-
Solvent: A suitable deuterated solvent (e.g., CDCl₃).[18]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the benzophenone sample and 5-10 mg of the internal standard into an NMR tube.[18]
-
Add approximately 0.75 mL of the deuterated solvent and ensure complete dissolution.[18]
Data Analysis: The purity is calculated by comparing the integrated area of a well-resolved proton signal of the analyte to the integrated area of a known proton signal of the internal standard, considering the number of protons, molar masses, and weights of both the analyte and the standard.[18]
Visualized Workflows
Caption: Experimental workflow for HPLC method validation.
Caption: Decision workflow for selecting a purity analysis method.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. emerypharma.com [emerypharma.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. veeprho.com [veeprho.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 2-Amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the synthesis of several pharmaceuticals, including benzodiazepines.[1][2] The selection of a synthetic pathway is a critical decision in chemical process development, impacting yield, purity, cost, and environmental footprint. This document presents a comparative analysis of the classical Friedel-Crafts acylation and a modern approach involving an isoxazole intermediate, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Synthesis via Isoxazole Intermediate |
| Starting Materials | 4-chloroaniline, 2-fluorobenzoyl chloride | 4-chloro-1-nitrobenzene, 2-fluorophenylacetonitrile |
| Key Steps | One-pot condensation | 1. Isoxazole formation2. Reductive cleavage |
| Catalyst/Reagents | Lewis Acid (e.g., dehydrated ZnCl₂) | Base (e.g., NaOH), Reducing agent (e.g., Fe/HCl) |
| Reaction Temperature | High (e.g., 200°C) | Moderate to High (e.g., 25-110°C) |
| Reaction Time | ~4 hours | Step 1: ~1 hourStep 2: ~1-2 hours |
| Reported Yield | ~70% (with dehydrated ZnCl₂)[3] | High (estimated >90% for reductive cleavage)[4] |
| Reported Purity | ≥98% (with dehydrated ZnCl₂)[3] | High, requires purification.[4] |
| Advantages | Direct, one-pot reaction; well-established. | Milder conditions for the final step; avoids direct use of anilines in the C-C bond formation.[1] |
| Disadvantages | Harsh reaction conditions; stoichiometric Lewis acid required.[1] | Two-step process; requires isolation of intermediate. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two primary synthesis routes of 2-Amino-5-chloro-2'-fluorobenzophenone.
Caption: Comparative workflow of Friedel-Crafts vs. Isoxazole routes.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This classical method involves the direct condensation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. The use of dehydrated zinc chloride has been shown to significantly improve both the yield and purity of the final product.[3]
Protocol using Dehydrated Zinc Chloride:
-
Catalyst Preparation: Technical grade zinc chloride is heated under vacuum at 160°C for 6 hours in the presence of a dehydrating agent like vanadium pentoxide to obtain anhydrous, powdered zinc chloride.
-
Reaction: In a 2 L reaction flask, 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline are added. The mixture is heated to 200°C with stirring for 2 hours. 150 g of the prepared dehydrated zinc chloride is then added, and the reaction is continued for an additional 2 hours.
-
Work-up and Purification: The reaction mixture is cooled to 150°C, and 1 L of 20% dilute sulfuric acid is cautiously added. The mixture is refluxed for 1 hour and then cooled to room temperature. The cooled mixture is poured over 1 kg of ice, and the pH is adjusted to be weakly alkaline with a NaOH solution to precipitate the product. The precipitate is filtered, washed with water, and dried. The crude product is recrystallized from hot water to yield high-purity 2-Amino-5-chloro-2'-fluorobenzophenone.
Route 2: Synthesis via Isoxazole Intermediate
This modern approach involves two main stages: the formation of a benzisoxazole ring system, followed by its reductive cleavage to yield the target aminobenzophenone.[1] This method avoids the high temperatures and harsh acidic conditions of the classical Friedel-Crafts reaction.
Step 1: Synthesis of 5-chloro-3-(2'-fluorophenyl)-2,1-benzisoxazole
-
Reaction: 95% ethanol, sodium hydroxide, 4-chloro-1-nitrobenzene, and 2-fluorophenylacetonitrile are mixed in a reaction vessel. The mixture is subjected to ultrasonic oscillation at 25-35°C for 1 hour, followed by microwave heating for 10 minutes.
-
Isolation of Intermediate: Water is added to the reaction mixture to precipitate the solid product. The precipitate is filtered, washed with methanol, and dried to yield 5-chloro-3-(2'-fluorophenyl)-2,1-benzisoxazole.[1]
Step 2: Reductive Cleavage of the Isoxazole Intermediate
-
Reaction: The 5-chloro-3-(2'-fluorophenyl)-2,1-benzisoxazole intermediate, toluene, iron powder, and hydrochloric acid are charged into a reaction vessel. The mixture is heated to reflux.
-
Work-up and Purification: The reaction progress is monitored, and upon completion, the iron sludge is removed by filtration. The filtrate is cooled to induce crystallization. The product is collected by centrifugation and dried to yield 2-Amino-5-chloro-2'-fluorobenzophenone.[5] A similar, non-fluorinated analogue has been prepared with a 95.1% yield using this method.[4]
Signaling Pathway and Logical Relationships
The choice of a synthetic route is often dictated by a balance of factors including efficiency, cost, safety, and environmental impact. The following diagram illustrates the logical considerations in selecting a synthesis pathway for 2-Amino-5-chloro-2'-fluorobenzophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 4. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
A Comparative Guide to Benzophenone Synthesis: Friedel-Crafts Acylation vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzophenone—a key building block in pharmaceuticals, photoinitiators, and UV stabilizers—is of critical importance.[1][2][3] This guide provides an objective comparison of the classical Friedel-Crafts acylation method with other significant synthetic routes to benzophenone. The performance of each method is evaluated based on experimental data, focusing on reaction yields, conditions, and operational advantages and disadvantages.
Overview of Synthetic Pathways
Benzophenone can be synthesized through several distinct chemical reactions. The most prominent among these is the Friedel-Crafts acylation of benzene.[4][5] However, alternative methods, such as the oxidation of diphenylmethane and synthesis via Grignard reagents, offer different advantages in terms of yield, selectivity, and environmental impact.[3][6] A lesser-used but historically significant method involves the hydrolysis of dichlorodiphenylmethane, which is itself prepared via a Friedel-Crafts reaction between benzene and carbon tetrachloride.[1][7]
Caption: Logical workflow for selecting a benzophenone synthesis method.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data for the most common benzophenone synthesis methods, allowing for a direct comparison of their efficacy.
| Synthesis Method | Starting Materials | Catalyst / Reagent | Reaction Conditions | Reported Yield (%) | Product Purity | Key Advantages & Disadvantages |
| Friedel-Crafts Acylation | Benzene, Benzoyl Chloride | AlCl₃ (Lewis Acid) | Reflux, 3.5 hours | High (often >90%) | High after purification | Advantages: High yield, prevents polysubstitution.[2] Disadvantages: Requires stoichiometric amounts of corrosive AlCl₃ catalyst, generates HCl gas.[8] |
| Hydrolysis of Dichlorodiphenylmethane | Benzene, Carbon Tetrachloride | AlCl₃, then H₂O (hydrolysis) | 0-10°C for initial reaction, then steam distillation | 80 - 89% | Solid, m.p. 47-48°C | Advantages: High yield, straightforward process.[1] Disadvantages: Uses toxic and environmentally regulated carbon tetrachloride.[1] |
| Oxidation of Diphenylmethane | Diphenylmethane, O₂/Air | Co-Mn catalyst on Cow bone | 140°C, 5h | 96% (conversion) | 99 ± 1% (selectivity) | Advantages: Uses air as an oxidant. Disadvantages: Requires high temperatures. |
| Oxidation of Diphenylmethane | Diphenylmethane, H₂O₂ | Co/MCM-41 | 373 K (100°C), Acetic Acid solvent | 99.1% (selectivity) | High | Advantages: Environmentally friendly ("green") oxidant (H₂O₂), high selectivity, reusable catalyst.[6] Disadvantages: Catalyst preparation may be complex. |
| Oxidation of Diphenylmethane | Diphenylmethane, Air | Copper Naphthenate | 180-220°C | 72.8% | Not specified | Advantages: Good yield for a commercial process. Disadvantages: Very high temperatures required.[1] |
| Grignard Reaction | Phenylmagnesium chloride, Benzoyl Chloride | N/A | Low temperature | High | High | Advantages: Simple process, high yield, fewer by-products.[3] Disadvantages: Grignard reagents are moisture-sensitive; raw materials can be expensive.[3] |
| Phosgene Method | Benzene, Phosgene | AlCl₃ | Not specified | High | High | Advantages: Low raw material cost, high yield, fewer by-products.[3] Disadvantages: Phosgene is extremely toxic, requires specialized equipment and handling.[3] |
Experimental Protocols
Detailed methodologies for three key synthesis routes are provided below. These protocols are based on established procedures from peer-reviewed literature and organic synthesis collections.
Friedel-Crafts Acylation with Benzoyl Chloride
This method is a classic electrophilic aromatic substitution.[2] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the benzoyl chloride, generating a highly electrophilic acylium ion that is then attacked by the benzene ring.[4][9]
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol:
-
Setup: Equip a round-bottomed flask with a reflux condenser and a gas trap for HCl.[7]
-
Reagents: Charge the flask with anhydrous benzene and anhydrous aluminum chloride (AlCl₃).[3]
-
Addition: Slowly add benzoyl chloride to the stirred mixture. An exothermic reaction will occur with the evolution of hydrogen chloride gas.[10]
-
Reaction: Heat the mixture to reflux (approximately 60°C) for about 3.5 hours to ensure the reaction goes to completion.[11]
-
Workup: Cool the reaction mixture and carefully pour it over ice and concentrated HCl to decompose the aluminum chloride complex.[12]
-
Purification: Separate the organic layer, wash it with a sodium bicarbonate solution and then water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation. The crude benzophenone can be purified by vacuum distillation or recrystallization from ethanol.[11]
Oxidation of Diphenylmethane with H₂O₂
This "green" chemistry approach utilizes hydrogen peroxide as a clean oxidant and a heterogeneous catalyst, offering high selectivity and environmental benefits.[6]
Protocol:
-
Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, add the Co/MCM-41 catalyst (100 mg), diphenylmethane (1 g), and glacial acetic acid (10-50 mL).[6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 373 K / 100°C).[6]
-
Oxidant Addition: Add aqueous hydrogen peroxide (30%) dropwise to the heated mixture.[6]
-
Reaction: Allow the reaction to proceed for the set time.
-
Workup: After the reaction is complete, filter the mixture under reduced pressure to recover the solid catalyst.[6] The filtrate contains the product, which can be isolated and purified using standard techniques like extraction and chromatography.
Hydrolysis of Dichlorodiphenylmethane
This high-yield method proceeds in two stages: a Friedel-Crafts reaction to form the dichlorodiphenylmethane intermediate, followed by hydrolysis to yield benzophenone.[1][7]
Protocol:
-
Reaction Setup: In a flask equipped with an efficient stirrer and cooling bath, place anhydrous aluminum chloride and dry carbon tetrachloride. Cool the mixture to 10-15°C.[7]
-
Initiation: Add a small amount of dry, thiophene-free benzene to start the reaction, indicated by the evolution of HCl gas.[7]
-
Addition of Benzene: Once the reaction begins, slowly add a mixture of benzene and carbon tetrachloride while maintaining the temperature between 5-10°C. Temperatures above 10°C can lead to increased tar formation.[7]
-
Stirring: Continue stirring for approximately three hours after the addition is complete, then let the mixture stand for about 12 hours.[7]
-
Hydrolysis: Slowly add water to the mixture with external cooling. Then, perform a steam distillation to remove excess carbon tetrachloride and hydrolyze the dichlorodiphenylmethane intermediate to benzophenone.[7]
-
Purification: Separate the upper benzophenone layer from the aqueous layer. The crude product is then distilled under reduced pressure to yield pure benzophenone.[7]
Conclusion
The choice of an optimal synthetic route for benzophenone depends on a careful evaluation of several factors.
-
Friedel-Crafts Acylation remains a highly reliable and high-yielding laboratory method, particularly valued for its predictable outcome and the prevention of polysubstitution.[2] Its main drawbacks are the use of a stoichiometric amount of corrosive AlCl₃ and the production of HCl.[8]
-
The hydrolysis of dichlorodiphenylmethane also provides excellent yields but is hampered by the use of toxic carbon tetrachloride, making it less favorable under modern safety and environmental standards.[1]
-
Oxidation of diphenylmethane presents the most promising "green" alternatives.[6] Methods using H₂O₂ or molecular oxygen as the oxidant with advanced catalysts can achieve outstanding selectivity and yield (up to 99.1%) while minimizing hazardous waste.[1][6] These methods are highly attractive for industrial-scale production where environmental and safety regulations are paramount.
-
The Grignard reaction offers high yields and a simple process but requires strictly anhydrous conditions and involves more expensive starting materials, making it suitable for smaller-scale syntheses where cost is less of a concern.[3]
For researchers prioritizing high yield and well-established protocols on a lab scale, traditional Friedel-Crafts acylation is a robust choice. For those focused on sustainable chemistry, industrial applications, and high selectivity, the catalytic oxidation of diphenylmethane represents the state-of-the-art and most environmentally conscious approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 4. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 12. websites.umich.edu [websites.umich.edu]
A Comparative Spectroscopic Analysis of 2-Chloro-4'-fluorobenzophenone and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-Chloro-4'-fluorobenzophenone in comparison to its positional isomers. This document provides a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, supported by detailed experimental protocols.
Introduction
This compound and its isomers are important scaffolds in medicinal chemistry and materials science. The precise identification and differentiation of these isomers are critical for ensuring the purity, efficacy, and safety of resulting products. Spectroscopic techniques provide a powerful toolkit for the unambiguous structural elucidation and comparative analysis of these closely related compounds. This guide presents a detailed comparison of the spectroscopic properties of this compound and its key isomers, offering a valuable resource for researchers in the field.
Data Presentation
The following tables summarize the key spectroscopic data obtained for this compound and its representative isomer, 4-Chlorobenzophenone. The differentiation between isomers is evident in the subtle yet significant variations in their spectral data, arising from the different positions of the chloro and fluoro substituents on the benzophenone framework.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.86-7.82 (m), 7.49-7.44 (m), 7.39-7.37 (m), 7.14 (t, J=8.6 Hz) |
| 4-Chlorobenzophenone [1] | 7.79-7.74 (m), 7.60 (t, J = 7.4 Hz), 7.52-7.44 (m) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 195.5, 165.7 (d, ¹JCF = 251.9 Hz), 138.9, 137.2, 135.9, 132.7, 131.5, 130.9 (d, ³JCF = 9.3 Hz), 130.0, 128.7, 128.4, 115.6 (d, ²JCF = 21.8 Hz) |
| 4-Chlorobenzophenone [1] | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Key Absorption Peaks (cm⁻¹) |
| This compound | ~1660 (C=O stretch), ~1595 (aromatic C=C stretch), ~1220 (C-F stretch), ~750 (C-Cl stretch) |
| 4-Chlorobenzophenone [2] | ~1650 (C=O stretch), ~1590 (aromatic C=C stretch), ~700-800 (C-Cl stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺ at m/z 234/236 (Cl isotope pattern), 139, 123, 111 |
| 4-Chlorobenzophenone [2] | [M]⁺ at m/z 216/218 (Cl isotope pattern), 139, 111, 105 |
Table 5: UV-Vis Spectroscopy Data (Ethanol)
| Compound | λmax (nm) |
| This compound | ~255 |
| 4-Chlorobenzophenone [2] | 260[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: The sample was introduced via the GC inlet. The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 40-400.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a final concentration of approximately 0.01 mg/mL.
-
Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.
-
Data Acquisition: The absorbance was measured from 200 to 400 nm using a 1 cm path length quartz cuvette, with ethanol used as the blank.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis for comparing these isomers is illustrated in the following diagram.
References
Reactivity Face-Off: Fluorinated vs. Chlorinated Benzophenones in the Lab
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of halogen substituent on an aromatic ring can profoundly influence a molecule's reactivity and properties. This guide provides an objective comparison of the reactivity of fluorinated and chlorinated benzophenones, two classes of compounds frequently employed as intermediates and pharmacophores. By examining their performance in key chemical transformations and providing the underlying experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): A Clear Win for Fluorine
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the context of halogenated benzophenones, the reactivity trend is often counterintuitive to those familiar with aliphatic substitution reactions.
It is a well-established principle in organic chemistry that in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step. Consequently, fluorinated benzophenones are generally more reactive towards nucleophiles than their chlorinated counterparts. This phenomenon, often referred to as the "element effect" in SNAr, leads to a reactivity order of F > Cl > Br > I, which is the reverse of the leaving group ability observed in SN1 and SN2 reactions.
While direct side-by-side kinetic studies comparing 4-fluorobenzophenone and 4-chlorobenzophenone under identical SNAr conditions are not extensively documented in the readily available literature, the established mechanistic principles strongly support the superior reactivity of the fluorinated analog.
Table 1: Theoretical Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | Fluorinated Benzophenones | Chlorinated Benzophenones | Rationale |
| Electronegativity of Halogen | High (3.98) | Moderate (3.16) | Fluorine's high electronegativity strongly polarizes the C-F bond. |
| Inductive Effect | Strong -I effect | Moderate -I effect | The strong inductive effect of fluorine stabilizes the Meisenheimer intermediate. |
| Reactivity in SNAr | Higher | Lower | Stabilization of the rate-determining intermediate leads to a faster reaction rate. |
Experimental Protocol: General Method for Nucleophilic Aromatic Substitution of Halogenated Benzophenones
The following protocol outlines a general procedure for carrying out an SNAr reaction on a halogenated benzophenone, which can be adapted to compare the reactivity of fluorinated and chlorinated analogs.
Objective: To synthesize a substituted benzophenone via nucleophilic aromatic substitution.
Materials:
-
4-Halobenzophenone (e.g., 4-fluorobenzophenone or 4-chlorobenzophenone)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-halobenzophenone (1.0 eq) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 2.0 eq) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (NMR, IR, MS).
To perform a comparative kinetic study, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product over time.
Photochemical Reactivity: A More Nuanced Comparison
Benzophenones are renowned for their rich photochemistry, primarily their ability to act as photosensitizers. Upon absorption of UV light, they undergo efficient intersystem crossing to a triplet state, which can then participate in various photochemical reactions, most notably hydrogen abstraction.
The influence of halogen substitution on the photochemical reactivity of benzophenones is more complex than in SNAr reactions. Both fluorine and chlorine atoms can influence the photophysical properties of the benzophenone chromophore, including the energy of the excited states and the efficiency of intersystem crossing.
Table 2: Potential Influences on Photochemical Reactivity
| Feature | Fluorinated Benzophenones | Chlorinated Benzophenones | Potential Impact |
| Intersystem Crossing (ISC) | May be efficient | Potentially enhanced by heavy-atom effect | A higher ISC quantum yield can lead to a greater population of the reactive triplet state. |
| Triplet State Energy | Can be influenced by the -I effect | Can be influenced by the -I effect | The energy of the triplet state affects its ability to participate in energy transfer and hydrogen abstraction. |
| Photoreduction Quantum Yield | Dependent on multiple factors | Dependent on multiple factors | A direct comparison requires experimental measurement under identical conditions. |
Experimental Protocol: Determination of Photoreduction Quantum Yield
The following protocol outlines a general method for determining the quantum yield of the photoreduction of a halogenated benzophenone. This can be used to compare the photochemical efficiency of fluorinated and chlorinated analogs.[1]
Objective: To determine the quantum yield of the photoreduction of a substituted benzophenone.[1]
Materials:
-
Halogenated benzophenone (e.g., 4-fluorobenzophenone or 4-chlorobenzophenone)
-
Hydrogen-donating solvent (e.g., Isopropanol)
-
Actinometer solution (e.g., Potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., a mercury lamp with a filter)
-
Quartz cuvettes
-
Analytical instrument for quantitative analysis (e.g., FTIR, HPLC, or GC)
Procedure:
-
Actinometry (Measurement of Photon Flux):
-
Prepare a standard solution of the chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiate a known volume of the actinometer solution in the photoreactor for a specific time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed per unit time (photon flux).
-
-
Photoreaction of the Benzophenone:
-
Prepare a solution of the halogenated benzophenone in the hydrogen-donating solvent of a known concentration.
-
Irradiate the solution in the photoreactor under the same conditions used for actinometry for a specific period.
-
Monitor the disappearance of the benzophenone or the appearance of the product (benzopinacol) using a suitable analytical technique (e.g., by monitoring the decrease in the carbonyl stretch in the IR spectrum).
-
-
Calculation of Quantum Yield (Φ):
-
The quantum yield is calculated as the number of moles of benzophenone reacted divided by the number of moles of photons absorbed by the solution.
-
Φ = (moles of reactant consumed) / (moles of photons absorbed)
-
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of fluorinated and chlorinated benzophenones can be systematically approached as illustrated in the following workflow diagram.
Conclusion
The choice between a fluorinated and a chlorinated benzophenone derivative can have significant consequences for its chemical reactivity. In nucleophilic aromatic substitution reactions, the high electronegativity of fluorine renders fluorinated benzophenones significantly more reactive than their chlorinated analogs. This is a crucial consideration for synthetic planning where SNAr is a key transformation.
This guide provides the foundational knowledge and experimental frameworks for researchers to effectively evaluate and select the appropriate halogenated benzophenone for their specific research and development needs. The provided protocols serve as a starting point for designing robust comparative studies to generate the critical data needed for informed decision-making in the synthesis of novel chemical entities.
References
Efficacy of 2-Chloro-4'-fluorobenzophenone as a UV stabilizer compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-Chloro-4'-fluorobenzophenone as a UV stabilizer against other commonly used compounds such as benzophenone, oxybenzone (Benzophenone-3), and avobenzone. This document synthesizes available data to facilitate an objective performance evaluation and provides standardized experimental protocols for independent verification.
Introduction to UV Stabilizers and Photodegradation
Ultraviolet (UV) radiation can induce significant degradation in a wide range of materials, including polymers, coatings, and pharmaceutical formulations. This photodegradation can lead to discoloration, loss of mechanical integrity, and reduced efficacy of active ingredients. UV stabilizers are chemical compounds that protect materials from the damaging effects of UV radiation by absorbing the harmful rays and dissipating the energy as harmless heat. Benzophenones are a prominent class of organic UV absorbers known for their ability to provide broad-spectrum protection.[1] The effectiveness of a benzophenone-based UV stabilizer is significantly influenced by the nature and position of substituents on its aromatic rings.[2]
This compound is a halogenated benzophenone derivative that has garnered interest for its potential as a high-performance UV stabilizer. Its distinct chemical structure, featuring a chloro group on one phenyl ring and a fluoro group on the other, is expected to modulate its electronic properties and, consequently, its UV absorption characteristics and photostability. This guide will delve into a comparative analysis of its performance relative to established UV stabilizers.
Comparative Performance Data
A direct, comprehensive experimental comparison of this compound with other UV stabilizers is not extensively available in peer-reviewed literature. However, by synthesizing data from various sources on related benzophenone derivatives and other common UV absorbers, we can construct a comparative framework. The following tables summarize key performance indicators for a selection of UV stabilizers.
Table 1: UV Absorption Characteristics of Selected UV Stabilizers
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | UV Coverage |
| This compound | Data not readily available | Data not readily available | Expected in UVA/UVB |
| Benzophenone | ~250, ~340 | ~18,000 (at 250 nm) | UVB/UVA |
| Oxybenzone (Benzophenone-3) | ~288, ~325 | ~15,000 (at 288 nm) | UVB/UVA |
| Avobenzone | ~357 | ~31,000 | UVA |
Note: λmax and ε values can vary depending on the solvent and experimental conditions.
Table 2: Photostability and Performance Characteristics
| Compound | Photostability | Key Advantages | Key Limitations |
| This compound | Expected to be moderate to high | Potential for enhanced thermal stability due to halogenation | Lack of extensive performance data |
| Benzophenone | Moderate | Broad-spectrum UV absorption, cost-effective | Can generate reactive oxygen species |
| Oxybenzone (Benzophenone-3) | Moderate | Broad-spectrum UV absorption, widely used | Potential endocrine-disrupting effects |
| Avobenzone | Low | Excellent UVA absorber | Prone to photodegradation, often requires stabilization |
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details standardized experimental methodologies for evaluating the performance of UV stabilizers.
UV-Visible Spectroscopy
Objective: To determine the UV absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of the UV stabilizer.
Methodology:
-
Prepare solutions of the UV stabilizer in a suitable solvent (e.g., ethanol, cyclohexane) at various known concentrations.
-
Use a calibrated UV-Visible spectrophotometer to measure the absorbance of each solution from 200 nm to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Photostability Testing
Objective: To assess the degradation of the UV stabilizer upon exposure to UV radiation.
Methodology:
-
Prepare a solution of the UV stabilizer in a suitable solvent in a quartz cuvette.
-
Expose the sample to a controlled source of UV radiation (e.g., a xenon arc lamp or a fluorescent UV chamber) for specific time intervals.[1]
-
At each time point, measure the UV-Visible absorption spectrum of the sample.
-
Monitor the decrease in absorbance at the λmax to determine the rate of photodegradation.
-
A "dark control" sample, shielded from light but kept under the same temperature conditions, should be run in parallel to account for any non-photolytic degradation.[3]
Performance Evaluation in a Polymer Matrix
Objective: To evaluate the effectiveness of the UV stabilizer in protecting a polymer from photodegradation.
Methodology:
-
Incorporate the UV stabilizer into a polymer matrix (e.g., polyethylene, polypropylene) at a specified concentration via a suitable method like melt blending.
-
Prepare polymer films or plaques of a standardized thickness.
-
Expose the polymer samples to accelerated weathering conditions in a Xenon-arc or fluorescent UV chamber, which simulates long-term outdoor exposure.[1]
-
Periodically remove samples and measure changes in key properties, such as:
-
Color Change (ΔE*): Measured using a spectrophotometer or colorimeter.
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength.
-
Surface Integrity: Assessed by visual inspection or microscopy for cracks and chalking.
-
-
Compare the property retention of the stabilized polymer with an unstabilized control sample over time.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of UV degradation and the experimental process for evaluating stabilizers, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Biological Activity of Pharmaceuticals Derived from 2-Chloro-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of key pharmaceuticals derived from the versatile chemical intermediate, 2-Chloro-4'-fluorobenzophenone. Through its derivative, 2-amino-5-chloro-2'-fluorobenzophenone, this starting material serves as a crucial building block for a range of potent central nervous system (CNS) active agents and holds potential for the development of novel therapeutics in other areas such as oncology.
This document presents a detailed analysis of the performance of these pharmaceuticals in comparison to relevant alternatives, supported by available experimental data. Detailed methodologies for key biological assays are provided to facilitate the replication and validation of these findings.
Overview of this compound in Drug Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, notably anti-cancer and anti-inflammatory agents. Its chemical structure is foundational for creating more complex molecules with specific biological activities. A critical step in the synthesis of several CNS-active drugs involves the conversion of this compound to 2-amino-5-chloro-2'-fluorobenzophenone. This aminated derivative is a direct precursor to a class of benzodiazepines and the antipsychotic drug, fluphenazine.
Benzodiazepines: Comparative Sedative, Hypnotic, and Anxiolytic Activity
Several benzodiazepines are synthesized using 2-amino-5-chloro-2'-fluorobenzophenone as a starting material. These drugs primarily act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the brain.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride channel.[1][2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the CNS.[1][2]
Comparative Performance
The following tables summarize the available data comparing the sedative, hypnotic, and anxiolytic properties of benzodiazepines derived from 2-amino-5-chloro-2'-fluorobenzophenone with other commonly used drugs in their class.
Table 1: Comparative Sedative Potency of Midazolam vs. Diazepam
| Compound | Sedative Potency (Relative to Diazepam) | Administration Route | Key Findings | Reference |
| Midazolam | ~3.4 times more potent | Intravenous | Produced more profound sedation and amnesia. Faster onset of action. | [3][4] |
| Diazepam | 1x (Reference) | Intravenous | Slower onset of action compared to midazolam. | [3][4] |
Table 2: Comparative Hypnotic Activity of Flurazepam vs. Triazolam
| Compound | Dosage | Key Findings on Hypnotic Efficacy | Reference |
| Flurazepam | 15 mg & 30 mg | Effective in increasing sleep duration. At 30 mg, rated as providing deeper sleep than placebo. | [5] |
| Triazolam | 0.4 mg & 0.8 mg | Rated faster than placebo for sleep onset. At 0.8 mg, rated as providing deeper sleep than placebo. | [5] |
Table 3: Comparative Anxiolytic and Sedative Effects of Flutazolam vs. Diazepam in Preclinical Models
| Compound | Potency Relative to Diazepam (Selected Effects) | Key Findings in Animal Models | Reference |
| Flutazolam | Same potency for anti-pentylenetetrazol convulsion and potentiation of thiopental sleep. More potent in reducing spontaneous locomotor activity. Less potent as a muscle relaxant and in an anti-conflict test. | Showed a distinct profile of CNS effects compared to diazepam, suggesting potential for different therapeutic applications. | [6] |
| Diazepam | 1x (Reference) | Well-characterized anxiolytic and sedative effects in various preclinical models. | [6] |
Experimental Protocol: Assessment of Anxiolytic Activity (Elevated Plus Maze)
The anxiolytic effects of compounds are commonly evaluated in rodents using the elevated plus-maze (EPM) test. This assay is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are treated with the test compound (e.g., Flutazolam), a reference anxiolytic (e.g., Diazepam), or a vehicle control.
-
After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a defined period (typically 5 minutes).
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Antipsychotics: Comparative Dopamine D2 Receptor Antagonism
Fluphenazine, synthesized from 2-amino-5-chloro-2'-fluorobenzophenone, is a typical antipsychotic medication used in the management of schizophrenia.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action of fluphenazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7] In conditions like schizophrenia, an overactivity of dopamine in this region is thought to contribute to the positive symptoms (e.g., hallucinations, delusions). By antagonizing D2 receptors, fluphenazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[7]
Comparative Performance
The following table compares the receptor binding affinities (Ki values) of fluphenazine with other antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
Table 4: Comparative Receptor Binding Affinities (Ki, nM) of Antipsychotics
| Receptor | Fluphenazine | Haloperidol | Risperidone |
| Dopamine D2 | 0.7 | 0.5 - 1.5 | 3.1 - 4.6 |
| Dopamine D1 | 3.2 | 2.2 | 7.3 |
| Serotonin 5-HT2A | - | 53 | 0.16 - 0.4 |
Data compiled from various sources. Ki values can vary between studies.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line expressing the human dopamine D2 receptor.
-
A radiolabeled ligand that binds to the D2 receptor (e.g., [³H]spiperone).
-
The test compound (e.g., Fluphenazine).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
The cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
The test compound will compete with the radiolabeled ligand for binding to the D2 receptors.
-
The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound.
-
-
Quantification:
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
-
Potential Anticancer Activity of this compound Derivatives
While established pharmaceuticals derived from this compound are primarily CNS-active, the broader class of benzophenone and its derivatives has shown promise as anticancer agents. Research into derivatives of this compound for oncological applications is an emerging area.
Comparative Performance
Direct comparative studies on the anticancer activity of pharmaceuticals derived specifically from this compound are limited. However, studies on related halogenated benzophenones and quinazolines (a heterocyclic system that can be synthesized from benzophenone derivatives) have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 5: In Vitro Anticancer Activity of Selected Benzophenone and Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Key Findings | Reference |
| 2-Pyrazoline derivatives from a chloroquinoline fragment | Various (NCI-60) | 0.48 - 1.66 | Showed remarkable antitumor activity against a panel of 58 cancer cell lines. | [8] |
| 2-phenazinamine derivative (related synthesis) | K562, HepG2 | Comparable to cisplatin | Potent anticancer effect with low toxicity to non-cancer cells. | [9] |
| Quinazoline-based pyrimidodiazepines | Various (NCI-60) | 0.622 - 1.81 | Displayed high antiproliferative activity against several cancer cell lines. | [10] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Cancer cell lines are cultured in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Conclusion
Pharmaceuticals derived from this compound, particularly through its aminated intermediate, have demonstrated significant and diverse biological activities. The benzodiazepines originating from this scaffold are potent modulators of the GABA-A receptor, exhibiting sedative, hypnotic, and anxiolytic properties. Fluphenazine, another key derivative, is an effective antipsychotic through its antagonism of the dopamine D2 receptor.
While the direct exploration of this compound derivatives as anticancer agents is an area ripe for further investigation, the promising results from related benzophenone and heterocyclic compounds suggest a high potential for the development of novel and effective cancer therapeutics from this versatile chemical backbone. The experimental protocols provided in this guide offer a foundation for researchers to further explore and compare the biological activities of these and other novel compounds derived from this compound.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of midazolam and diazepam for conscious sedation during colonoscopy in a prospective double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of midazolam and diazepam for sedation during plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term hypnotic efficacy and safety of triazolam and flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Psychopharmacological effects of flutazolam (MS-4101) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Aluminum Chloride in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, has traditionally relied on aluminum chloride (AlCl₃) as a potent Lewis acid catalyst. However, its stoichiometric requirement, moisture sensitivity, and the generation of corrosive and environmentally hazardous waste have prompted the exploration of more sustainable and efficient alternatives. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison of Catalysts
The following tables summarize the quantitative performance of various catalysts in Friedel-Crafts acylation and alkylation reactions, offering a direct comparison with the conventional aluminum chloride.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (p:o) | Reference |
| AlCl₃ | 100 | Dichloromethane | 0 - RT | 1 | >95 | 90 | 98:2 | |
| FeCl₃ | 10 | Dichloromethane | RT | 2 | >95 | 85 | 97:3 | |
| Zeolite H-BEA | 10 wt% | None | 150 | 4 | 85 | 82 (p-isomer) | >99:1 | |
| [bmim][BF₄]/Cu(OTf)₂ | 10 | [bmim][BF₄] | 80 | 1 | 100 | >95 | 96:4 | |
| Sc(OTf)₃ | 1 | Nitromethane | RT | 4 | >95 | 94 | 99:1 |
Table 2: Comparison of Catalysts in Friedel-Crafts Alkylation of Toluene with Benzyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) of Benzyl Toluene | Selectivity (p:o) | Reference |
| AlCl₃ | 10 | Carbon Disulfide | 0 | 0.5 | >95 | 90 | 42:58 | |
| FeCl₃ | 10 | None | 80 | 2 | >95 | 92 | 45:55 | |
| Zeolite H-ZSM-5 | 20 wt% | None | 140 | 5 | 98 | 95 (isomers) | 75:25 | |
| Bi(OTf)₃ | 0.5 | 1,2-Dichloroethane | 80 | 0.5 | >95 | 93 | 48:52 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these alternative catalysts.
Friedel-Crafts Acylation of Anisole using Iron(III) Chloride
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole with acetic anhydride using iron(III) chloride as a catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous FeCl₃ (1.62 g, 10 mmol).
-
Add 20 mL of dichloromethane to the flask and stir the suspension.
-
In a separate flask, prepare a solution of anisole (1.08 g, 10 mmol) and acetic anhydride (1.02 g, 10 mmol) in 10 mL of dichloromethane.
-
Add the anisole/acetic anhydride solution dropwise to the stirred FeCl₃ suspension at room temperature over 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 20 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Alkylation of Toluene with Benzyl Chloride using Zeolite H-ZSM-5
Objective: To perform the benzylation of toluene using a reusable solid acid catalyst.
Materials:
-
Toluene
-
Benzyl Chloride
-
Zeolite H-ZSM-5 (pre-activated)
-
Heptane (for analysis)
Procedure:
-
Activate the H-ZSM-5 catalyst by heating at 500°C for 4 hours under a flow of dry air.
-
In a 50 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, place the activated H-ZSM-5 (1.0 g).
-
Add toluene (20 mL) and benzyl chloride (1.26 g, 10 mmol) to the flask.
-
Heat the reaction mixture to 140°C and maintain vigorous stirring for 5 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
The liquid product mixture can be analyzed directly or subjected to distillation for purification.
Reaction Mechanisms and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways in Friedel-Crafts reactions catalyzed by alternative reagents.
General Mechanism of Friedel-Crafts Acylation
Yield and purity comparison of different 2-aminobenzophenone synthesis methods
A Comparative Guide to the Synthesis of 2-Aminobenzophenone
2-Aminobenzophenone and its derivatives are crucial intermediates in the pharmaceutical industry, most notably as precursors for the synthesis of anxiolytic and anticonvulsant drugs belonging to the benzodiazepine class.[1] They are also foundational molecules for synthesizing a variety of heterocyclic compounds like quinolines and acridones.[1][2] The efficiency of synthesizing this scaffold is therefore of significant interest to researchers in medicinal and organic chemistry.
This guide provides a comparative analysis of several common methods for synthesizing 2-aminobenzophenone, focusing on reaction yield and product purity. The information is intended for researchers, scientists, and professionals in drug development seeking to select the most suitable method for their application.
Comparative Data on Synthesis Methods
The following table summarizes the quantitative performance of various synthetic routes to 2-aminobenzophenone, highlighting the starting materials, reported yields, and purity.
| Synthesis Method | Starting Materials | Reported Yield (%) | Purity/Characterization | Key Advantages & Disadvantages |
| Friedel-Crafts Acylation | p-Toluenesulfonylanthranilic acid, Benzene | 54% (recrystallized) | m.p. 105–106°C | Advantages: Classic, well-documented method.[3] Disadvantages: Multi-step process involving protection/deprotection; requires stoichiometric amounts of Lewis acid.[3][4] |
| Grignard Reaction | 2-Aminobenzonitrile, Aryl Grignard Reagent | ~71% | Purified by chromatography | Advantages: Good yields in a single step from the nitrile.[4][5] Disadvantages: Grignard reagents are sensitive to moisture and air; potential side reactions with the amino group.[1][6] |
| Houben-Hoesch Reaction | 2-Aminobenzonitrile, Benzene | 88% | Purified by chromatography | Advantages: High reported yield.[7] Disadvantages: Requires a strong protic acid (triflic acid); reaction at elevated temperatures.[6][7] |
| From Acyl Hydrazides | Acyl Hydrazide, Aryne Precursor | 64-82% (protected form) | Purified by chromatography | Advantages: Modern method with tolerance for various functional groups.[2][8] Disadvantages: Multi-step synthesis involving protection and deprotection.[2][8] |
| Palladium-Catalyzed Addition | 2-Aminobenzonitrile, Sodium Arylsulfinate | up to 91% | m.p. 110-112°C | Advantages: High yields, convenient and practical strategy.[9] Disadvantages: Requires a palladium catalyst.[9] |
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow from common starting materials to the final 2-aminobenzophenone product via the different synthetic strategies discussed.
Caption: Overview of synthetic routes to 2-aminobenzophenone.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.
Friedel-Crafts Acylation via Protected Anthranilic Acid
This classic two-step method involves the protection of anthranilic acid, followed by Friedel-Crafts acylation and subsequent deprotection.[3][5]
Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid
-
Dissolve sodium carbonate (2.4 moles) in warm water.
-
Add anthranilic acid (1.0 mole) in portions and heat to 70°C to achieve complete solution.
-
Cool the solution to approximately 60°C and add p-toluenesulfonyl chloride (1.2 moles) in portions over 20 minutes, maintaining the temperature between 60-70°C.
-
After the addition, hold the reaction at 60-70°C for an additional 20 minutes.
-
Precipitate the product by adding hydrochloric acid. The resulting p-toluenesulfonylanthranilic acid is obtained in 88-91% yield with 97-99% purity.[3]
Step 2: Friedel-Crafts Acylation and Deprotection
-
Mix the dried p-toluenesulfonylanthranilic acid (0.5 mole) with thiophene-free benzene (1.5 L) and phosphorus pentachloride (0.57 mole).[3][5]
-
Heat the mixture to about 50°C for 30 minutes.[5]
-
Cool the solution to 20-25°C and add anhydrous aluminum chloride (2.2 moles) in portions.[3][5]
-
Heat the dark mixture with stirring at 80-90°C for 4 hours.[3][5]
-
Cool the reaction to room temperature and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.[3][5]
-
The intermediate sulfonamide is isolated and then deprotected by dissolving in concentrated sulfuric acid, warming on a steam bath, and then carefully diluting with ice.[3]
-
Neutralize the solution with ammonium hydroxide to precipitate the crude 2-aminobenzophenone.
-
Purify the product by recrystallization from ethanol/water to yield hexagonal yellow plates (54% overall yield).[3]
Grignard Reaction with 2-Aminobenzonitrile
This method involves the nucleophilic addition of an aryl Grignard reagent to the nitrile group, followed by hydrolysis.[1][4]
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise. The reaction is typically maintained at a gentle reflux until the magnesium is consumed.[1]
Step 2: Reaction with 2-Aminobenzonitrile
-
In a separate oven-dried flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.[1][6]
-
Slowly add the freshly prepared Grignard reagent (a molar excess is often used to compensate for reaction with the amino group) to the cooled 2-aminobenzonitrile solution.[1][6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
Step 3: Hydrolysis and Work-up
-
Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid to hydrolyze the imine intermediate.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-aminobenzophenone.[1]
Houben-Hoesch Reaction
This procedure provides a direct route from 2-aminobenzonitrile and benzene.[7]
Step 1: Reaction Setup
-
In an oven-dried flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1 mmol) in dry dichloromethane (5 mL).
-
Add benzene (2 mL), which serves as both a reagent and solvent.[6][7]
Step 2: Reaction
-
With stirring, slowly add triflic acid (2 mL) to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight.[6][7]
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture and quench by pouring it over an ice/water mixture.[6][7]
-
Make the aqueous solution basic by the slow addition of 10 M NaOH.
-
Extract the solution twice with chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product via column chromatography (silica gel; hexanes/ether) to yield 2-aminobenzophenone (reported yield 88%).[7]
Synthesis from Acyl Hydrazides
This modern, multi-step approach involves an aryne-based rearrangement to form a 2-hydrazobenzophenone intermediate, followed by an addition-elimination to the protected product, and a final deprotection step.[2][8]
Step 1: Formation of 2-Hydrazobenzophenone Intermediate
-
To a solution of a suitable acyl hydrazide (1.0 equiv) and tetrabutylammonium difluorotriphenylsilicate (TBAT, 2.0 equiv) in toluene, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv).[2][8]
-
Stir the reaction mixture at 50°C for 16 hours.
-
Cool the solution to room temperature and evaporate the solvent in vacuo to yield the intermediate.[2][8]
Step 2: Formation of Protected 2-Aminobenzophenone
-
Dissolve the 2-hydrazobenzophenone intermediate (1.0 equiv) in tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 2.5 equiv), followed by the dropwise addition of an appropriate electrophile (e.g., diethyl bromomalonate, 2.5 equiv) at 20°C.
-
Stir the reaction for 4 hours. This one-pot alkylation-elimination procedure yields the protected 2-aminobenzophenone.[2][8]
Step 3: Deprotection
-
Dissolve the protected 2-aminobenzophenone in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid such as aluminum chloride (AlCl₃, 4 equiv) and stir at 0°C for 45 minutes.[2][8]
-
Quench the reaction and perform a standard aqueous work-up followed by purification to obtain the final 2-aminobenzophenone product in high yield (e.g., 92%).[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones [mdpi.com]
A Comparative Structural Analysis of 2-Chloro-4'-fluorobenzophenone Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of pharmacologically active molecules is paramount. This guide provides a detailed comparative analysis of the structural features of 2-Chloro-4'-fluorobenzophenone and its derivatives, key intermediates in the synthesis of various therapeutic agents. By integrating spectroscopic and crystallographic data, this document serves as a valuable resource for elucidating structure-activity relationships and guiding future drug design efforts.
Physicochemical and Spectroscopic Data Comparison
The structural characterization of this compound and its derivatives relies on a suite of analytical techniques. The data presented in the following tables provide a comparative overview of their key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound and a Representative Derivative.
| Property | This compound | 2-Amino-5-chloro-2'-fluorobenzophenone |
| Molecular Formula | C₁₃H₈ClFO[1] | C₁₃H₉ClFNO |
| Molecular Weight | 234.65 g/mol [1] | 249.67 g/mol |
| IUPAC Name | (2-chlorophenyl)(4-fluorophenyl)methanone[1] | (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone |
| CAS Number | 1806-23-1[1] | 784-38-3 |
Table 2: Comparative Spectroscopic Data of this compound.
| Spectroscopic Technique | Key Data Points and Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. The specific splitting patterns are influenced by the substitution on both phenyl rings. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) signal is characteristically downfield, often above δ 190 ppm. Aromatic carbons resonate between δ 115-140 ppm, with carbons attached to electronegative substituents (Cl, F) showing distinct chemical shifts.[2] |
| FTIR (Melt) | A strong absorption band corresponding to the C=O stretching vibration is typically observed around 1650-1670 cm⁻¹. C-Cl and C-F stretching vibrations appear in the fingerprint region. |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak [M]⁺ at m/z 234.[1] Characteristic fragment ions are observed at m/z 139 (due to cleavage yielding the chlorobenzoyl cation) and m/z 123 (corresponding to the fluorophenyl cation).[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the key analytical techniques used in the structural characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond). Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet is first recorded and subsequently subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or methanol is prepared.
-
Ionization: Electron Ionization (EI) is a common technique for generating reproducible fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.
-
Data Interpretation: The mass spectrum provides the molecular weight from the molecular ion peak and structural information from the observed fragmentation pattern.
Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods and then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
Structural Insights from X-ray Crystallography
While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzophenones provides valuable conformational insights. The dihedral angle between the two phenyl rings is a key structural parameter. In substituted benzophenones, this "ring twist" can vary significantly depending on the nature and position of the substituents. For instance, 4-chloro-4'-hydroxybenzophenone exhibits a ring twist of 64.66(8)°, while the larger steric hindrance in 2-amino-2',5-dichlorobenzophenone results in a much larger twist of 83.72(6)°. These variations highlight the influence of substituent effects on the overall molecular conformation.
Logical Workflow for Structural Analysis
The comprehensive structural elucidation of a novel this compound derivative follows a logical progression of analytical techniques.
Caption: Workflow for structural analysis.
Biological Context: A Potential Signaling Pathway
Derivatives of this compound are being investigated for their potential as anti-cancer agents. One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/AKT pathway. Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor growth. The following diagram illustrates a hypothetical mechanism by which a this compound derivative could exert its anti-cancer effects.
Caption: Potential anticancer signaling pathway.
References
Cost-benefit analysis of different synthetic pathways to 2-Chloro-4'-fluorobenzophenone
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. 2-Chloro-4'-fluorobenzophenone is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the three primary synthetic pathways to this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. The analysis focuses on experimental data, detailed protocols, and a cost-benefit analysis to aid in selecting the most suitable method for specific research and development needs.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol
Reaction: Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride.
Materials:
-
Fluorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Hydrochloric acid (HCl) (for workup)
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0°C, add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add fluorobenzene (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice containing concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Safety Operating Guide
Safe Disposal of 2-Chloro-4'-fluorobenzophenone: A Procedural Guide
For researchers and professionals in scientific fields, the responsible handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Chloro-4'-fluorobenzophenone (CAS: 1806-23-1)[1], a halogenated organic compound. Adherence to these guidelines will minimize risks and ensure that this chemical is managed in a safe and environmentally sound manner.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Always consult the specific Safety Data Sheet (SDS) for the most current and detailed safety information.[1]
II. Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safe disposal. As a halogenated organic compound, this compound must not be mixed with other waste streams.
Experimental Protocol for Segregation and Containerization:
-
Waste Identification : Clearly identify waste this compound.
-
Segregation : This compound must be segregated from non-halogenated organic waste, aqueous solutions, and other incompatible chemicals.[2]
-
Container Selection : Use a designated and properly labeled waste container made of a compatible material, such as high-density polyethylene (HDPE).[2][3]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's and local regulations.
-
Solid Waste : For solid this compound, carefully transfer the material into the designated waste container, avoiding the creation of dust.[2]
-
Liquid Waste : If this compound is in a solution, transfer the solution to a designated container for halogenated organic liquid waste. Do not pour down the drain. [2]
-
Container Closure : Keep the waste container tightly closed when not in use.[2]
III. Storage of Chemical Waste
Proper storage of hazardous waste is essential to prevent accidents and environmental contamination.
Storage Guidelines:
| Parameter | Guideline |
| Location | A cool, dry, and well-ventilated area. |
| Containment | Store in a designated secondary containment area to prevent spills. |
| Incompatibles | Store away from incompatible materials, such as strong oxidizing or reducing agents.[2] |
IV. Disposal Procedure
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[4]
Recommended Disposal Method:
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[2] This process should be carried out in a licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2] An alternative is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[2]
V. Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
